Indole-3-acetate
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOVTRFCIGRIMH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274285 | |
| Record name | 3-indoleacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1596-90-3, 93672-51-6 | |
| Record name | 1H-Indole-3-acetic acid, ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-indoleacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of Indole 3 Acetate
Tryptophan-Dependent Biosynthetic Routes in Plants and Microorganisms
The majority of IAA is synthesized from the amino acid L-tryptophan through several distinct pathways, each characterized by unique intermediate compounds and enzymatic reactions. rsc.orgoup.com These pathways are found in both plants and microorganisms, though the prevalence and specific enzymes can vary. researchgate.net
Indole-3-pyruvic Acid (IPyA) Pathway
The Indole-3-pyruvic acid (IPyA) pathway is considered the main and most conserved route for IAA biosynthesis in plants and a major pathway in many bacteria. doraagri.comjircas.go.jpmdpi.com The process involves a two-step enzymatic reaction. jircas.go.jp
First, the enzyme tryptophan aminotransferase (TAA) or its related proteins (TARs) catalyzes the conversion of tryptophan to indole-3-pyruvic acid (IPyA). jircas.go.jpmdpi.com This initial step is a reversible transamination reaction. nih.gov Subsequently, the YUCCA family of flavin-containing monooxygenases (YUCs) facilitates the oxidative decarboxylation of IPyA to produce indole-3-acetic acid (IAA). jircas.go.jpnih.govpnas.org This second step is the rate-limiting step in the pathway. mdpi.comresearchgate.netnih.gov In some bacteria, the conversion of IPyA to indole-3-acetaldehyde (IAAld) is catalyzed by indole-3-pyruvate decarboxylase (IPDC), which is then oxidized to IAA. oup.comresearchgate.net
The IPyA pathway has been identified in a wide range of organisms. In plants, it is crucial for maintaining appropriate IAA levels for development. doraagri.compnas.org In microorganisms, this pathway is prevalent in plant-associated bacteria such as Azospirillum brasilense, Enterobacter cloacae, and Bacillus amyloliquefaciens. rsc.orgresearchgate.netnih.gov The corn smut fungus Ustilago maydis also utilizes this pathway for IAA synthesis. nih.govmdpi.com
| Pathway Step | Precursor | Intermediate | Product | Key Enzymes | Organisms |
| 1 | L-Tryptophan | Indole-3-pyruvic acid (IPyA) | - | Tryptophan Aminotransferase (TAA/TAR) | Plants, Bacteria (e.g., Azospirillum, Enterobacter) |
| 2 | Indole-3-pyruvic acid (IPyA) | - | Indole-3-acetic acid (IAA) | YUCCA (flavin monooxygenase) | Plants |
| 2 (alternative) | Indole-3-pyruvic acid (IPyA) | Indole-3-acetaldehyde (IAAld) | Indole-3-acetic acid (IAA) | Indole-3-pyruvate decarboxylase (IPDC), Aldehyde dehydrogenase | Bacteria (e.g., Azospirillum, Enterobacter) |
Indole-3-acetamide (B105759) (IAM) Pathway
The Indole-3-acetamide (IAM) pathway is a well-characterized two-step process for IAA synthesis, particularly prominent in phytopathogenic bacteria. mdpi.com The first step involves the conversion of tryptophan to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. oup.comresearchgate.netmdpi.com In the second step, an IAM hydrolase, encoded by the iaaH gene, catalyzes the hydrolysis of IAM to produce IAA and ammonia. nih.govresearchgate.netmdpi.com
This pathway was first identified in Pseudomonas savastanoi and has since been found in other bacteria like Agrobacterium tumefaciens and Streptomyces spp. rsc.orgnih.gov While initially thought to be specific to bacteria, evidence now suggests that IAM is an endogenous compound in plants like Arabidopsis thaliana, and the necessary enzymes for this pathway are present in various plant species, indicating its potential role in plant auxin homeostasis. nih.govigem.wiki In some microorganisms, a nitrile hydratase/amidase system can also convert indole-3-acetonitrile (B3204565) (IAN) to IAM, which is then converted to IAA, linking the IAM and IAN pathways. nih.govresearchgate.net
| Pathway Step | Precursor | Intermediate | Product | Key Enzymes | Organisms |
| 1 | L-Tryptophan | Indole-3-acetamide (IAM) | - | Tryptophan-2-monooxygenase (IaaM) | Bacteria (Pseudomonas, Agrobacterium, Streptomyces), Plants |
| 2 | Indole-3-acetamide (IAM) | - | Indole-3-acetic acid (IAA) | IAM hydrolase (IaaH) | Bacteria (Pseudomonas, Agrobacterium), Plants |
Tryptamine (B22526) (TAM) Pathway
In the Tryptamine (TAM) pathway, the biosynthesis of IAA also begins with tryptophan. The first step is the decarboxylation of tryptophan to tryptamine (TAM) by the enzyme tryptophan decarboxylase (TDC). doraagri.comtandfonline.com Subsequently, TAM is converted to indole-3-acetaldehyde (IAAld) by an amine oxidase. nih.gov Finally, an aldehyde dehydrogenase oxidizes IAAld to form IAA. nih.gov
The TAM pathway has been reported in both plants and various microorganisms. nih.gov For instance, it has been identified in bacteria such as Bacillus cereus. rsc.org While the intermediates TAM and IAAld have been detected in several plant species, the specific enzymes involved in the later steps of this pathway in plants are not as well-characterized as those in the IPyA pathway. doraagri.comtandfonline.com
| Pathway Step | Precursor | Intermediate(s) | Product | Key Enzymes | Organisms |
| 1 | L-Tryptophan | Tryptamine (TAM) | - | Tryptophan decarboxylase (TDC) | Plants, Bacteria (e.g., Bacillus cereus) |
| 2 | Tryptamine (TAM) | Indole-3-acetaldehyde (IAAld) | - | Amine oxidase | Plants, Bacteria |
| 3 | Indole-3-acetaldehyde (IAAld) | - | Indole-3-acetic acid (IAA) | Aldehyde dehydrogenase | Plants, Bacteria |
Indole-3-acetonitrile (IAN) Pathway
The Indole-3-acetonitrile (IAN) pathway represents another route from tryptophan to IAA. In plants, particularly in the Brassicaceae family like Arabidopsis, this pathway starts with the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3. doraagri.comtandfonline.com IAOx can then be converted to IAN. doraagri.com The final step is the hydrolysis of IAN to IAA, catalyzed by nitrilase enzymes (NIT1, NIT2, NIT3). tandfonline.comfrontiersin.orgresearcher.life In some bacteria, IAN can be converted to IAA directly by a nitrilase or in a two-step process via IAM, involving a nitrile hydratase and an amidase. nih.govresearchgate.net
This pathway has been confirmed in several strains of Agrobacterium and Rhizobium. rsc.org While the enzymes for converting IAN to IAA are known in microorganisms, the initial steps from tryptophan to IAN are less understood. nih.gov In Bacillus amyloliquefaciens, the deletion of a nitrilase gene led to a significant decrease in IAA production, highlighting the pathway's importance. nih.gov
| Pathway Step | Precursor | Intermediate(s) | Product | Key Enzymes | Organisms |
| 1 | L-Tryptophan | Indole-3-acetaldoxime (IAOx) | - | Cytochrome P450 (CYP79B2/B3) | Plants (esp. Brassicaceae) |
| 2 | Indole-3-acetaldoxime (IAOx) | Indole-3-acetonitrile (IAN) | - | (Enzymes not fully elucidated) | Plants |
| 3 | Indole-3-acetonitrile (IAN) | - | Indole-3-acetic acid (IAA) | Nitrilase | Plants, Bacteria (Agrobacterium, Rhizobium) |
| 3 (alternative) | Indole-3-acetonitrile (IAN) | Indole-3-acetamide (IAM) | Indole-3-acetic acid (IAA) | Nitrile hydratase, Amidase | Bacteria |
Tryptophan Side Chain Oxidase (TSO) Pathway
The Tryptophan Side Chain Oxidase (TSO) pathway is a less common route for IAA synthesis. In this pathway, tryptophan is directly converted to indole-3-acetaldehyde (IAAld) by a tryptophan side-chain oxidase. rsc.orgnih.gov Subsequently, IAAld is oxidized to IAA by an indole-3-acetaldehyde dehydrogenase. nih.gov
Research on the TSO pathway is limited compared to other tryptophan-dependent routes. nih.gov To date, this pathway has been primarily reported in the bacterium Pseudomonas fluorescens. rsc.orgnih.gov
| Pathway Step | Precursor | Intermediate | Product | Key Enzymes | Organisms |
| 1 | L-Tryptophan | Indole-3-acetaldehyde (IAAld) | - | Tryptophan side-chain oxidase (TSO) | Bacteria (Pseudomonas fluorescens) |
| 2 | Indole-3-acetaldehyde (IAAld) | - | Indole-3-acetic acid (IAA) | Indole-3-acetaldehyde dehydrogenase | Bacteria (Pseudomonas fluorescens) |
Tryptophan-Independent Biosynthetic Routes
In addition to the well-established tryptophan-dependent pathways, plants and some microorganisms can synthesize IAA through tryptophan-independent routes. doraagri.comtandfonline.com This alternative pathway is less understood, and the specific enzymes and intermediates are not yet fully elucidated. doraagri.com
Evidence for this pathway comes from experiments using isotopically labeled precursors. For example, in the nitrogen-fixing bacterium Azospirillum brasilense, a significant amount of IAA was synthesized even when the supply of labeled tryptophan was limited, suggesting the existence of a non-tryptophan-dependent pathway. nih.gov In these pathways, it is proposed that IAA is synthesized from precursors such as indole (B1671886) or indole-3-glycerol phosphate (B84403), which are intermediates in the tryptophan synthesis pathway itself. researchgate.netnih.gov This suggests a metabolic branch point where these precursors can be shunted towards IAA production instead of tryptophan production. annualreviews.org However, the key enzymes and genes involved in this process remain largely unconfirmed. nih.gov
Genetic and Enzymatic Regulation of Indole-3-acetate Biosynthesis
The biosynthesis of this compound (IAA) is a complex and tightly regulated process involving multiple pathways that are primarily categorized as tryptophan (Trp)-dependent and Trp-independent. The regulation occurs at both the genetic and enzymatic levels to ensure appropriate cellular concentrations of this critical plant hormone.
In microorganisms and plants, several Trp-dependent pathways have been identified, each named after a key intermediate: the indole-3-acetamide (IAM) pathway, the indole-3-pyruvic acid (IPyA) pathway, the tryptamine (TAM) pathway, the indole-3-acetaldoxime (IAOx) pathway, and the tryptophan side-chain oxidase (TSO) pathway. nih.govresearchgate.netnih.govasm.org
The Indole-3-Pyruvic Acid (IPyA) pathway is considered a major and highly conserved route for IAA production in both plants and bacteria. asm.orgresearchgate.netresearchgate.net In plants, the initial step is the conversion of tryptophan to IPyA, a reaction catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of aminotransferases. researchgate.netmpg.de Subsequently, the YUCCA (YUC) family of flavin monooxygenase-like enzymes catalyzes the oxidative decarboxylation of IPyA to form IAA. asm.orgresearchgate.netmpg.de This two-step process is fundamental for many developmental processes in plants. researchgate.net In bacteria such as Gluconacetobacter diazotrophicus and Azospirillum brasilense, the key enzyme in the IPyA pathway is indole-3-pyruvate decarboxylase (IPDC), encoded by the ipdC gene, which converts IPyA to indole-3-acetaldehyde (IAAld). nih.govresearchgate.net IAAld is then oxidized to IAA. nih.gov
The Indole-3-Acetamide (IAM) pathway is particularly well-characterized in bacteria. researchgate.netasm.org This pathway involves two primary enzymes. First, tryptophan-2-monooxygenase, encoded by the iaaM gene, converts tryptophan to IAM. nih.govasm.org Following this, IAM is hydrolyzed to IAA by an IAM hydrolase, encoded by the iaaH gene. nih.govasm.org These genes have been identified in various bacteria, including Agrobacterium tumefaciens and Pseudomonas syringae. asm.org
The Tryptamine (TAM) pathway initiates with the decarboxylation of tryptophan to tryptamine by tryptophan decarboxylase. nih.govasm.org Tryptamine is then converted to IAAld by an amine oxidase, and IAAld is subsequently oxidized to IAA. nih.gov While identified in both plants and microorganisms, the specific enzymes for all steps are not as well-characterized as in the IPyA and IAM pathways. asm.orgresearchgate.net
The Indole-3-acetaldoxime (IAOx) pathway is prominent in plants like Arabidopsis. asm.org It begins with the conversion of tryptophan to IAOx by cytochrome P450 monooxygenases (CYP79B2/B3). asm.org IAOx can then be converted to IAA through several intermediates, including indole-3-acetonitrile (IAN). asm.org In some microorganisms, the IAN pathway involves a nitrilase or a nitrile hydratase/amidase system to convert IAN to IAA. nih.gov
The Tryptophan side-chain oxidase (TSO) pathway is a less common route where tryptophan is directly converted to IAAld by a side-chain oxidase, which is then oxidized to IAA. nih.gov This pathway has been reported in bacteria like Pseudomonas fluorescens. nih.gov
In addition to Trp-dependent routes, a Tryptophan-independent pathway exists in plants. researchgate.netasm.org This pathway is less understood but is thought to use indole or indole-3-glycerol phosphate as a precursor for IAA synthesis, bypassing tryptophan. nih.govcsic.es Evidence suggests that a cytosol-localized indole synthase (INS) may initiate this pathway, playing a crucial role during early embryogenesis in Arabidopsis. csic.esresearchgate.net
Regulation of these pathways is intricate. For instance, in the IPyA pathway in Arabidopsis thaliana, the product of the first step, IPyA, exerts negative feedback regulation on the TAA1 enzyme, preventing the over-accumulation of this intermediate. In the bacterium Serratia plymuthica, a TyrR orthologue has been identified as essential for IAA production through the activation of the ipdC gene. This regulator's interaction with the ipdC promoter is altered by the presence of aromatic amino acids. Furthermore, sugar levels can also regulate IAA biosynthesis; in developing maize kernels, glucose has been shown to regulate the expression of ZmYUC, a key gene in the IPyA pathway. nih.gov The expression of genes involved in IAA conjugation, such as the GH3 gene family which conjugates IAA to amino acids, is also regulated by auxin levels, forming another layer of homeostatic control. nih.gov
Table 1: Key Genes and Enzymes in this compound Biosynthesis
This compound Catabolism and Degradation Pathways
Microorganisms have evolved sophisticated pathways to degrade this compound (IAA), utilizing it as a source of carbon and nitrogen. These degradation mechanisms can be broadly classified into aerobic and anaerobic pathways, each involving distinct gene clusters and enzymatic reactions.
Aerobic Degradation Mechanisms in Microorganisms
Under aerobic conditions, bacteria employ specific catabolic pathways to break down IAA. Complete aerobic degradation of IAA has been documented in a variety of bacterial genera, including Pseudomonas, Paraburkholderia, Acinetobacter, and Bradyrhizobium. nih.govresearchgate.netresearchgate.net Two primary gene clusters have been identified that are responsible for this process: the iac gene cluster, which leads to the formation of catechol, and the iad gene cluster, which results in anthranilate. asm.orgnih.govcsic.es
The iac (indole-3-acetic acid catabolism) pathway was first detailed in Pseudomonas putida 1290. researchgate.net This pathway converts IAA to catechol. nih.govnih.gov The iac gene cluster, often organized as iacABCDEFGHIR, encodes the necessary enzymes for this conversion. asm.org Key genes include iacA, which is proposed to initiate the degradation by hydroxylating IAA, and iacE, which is involved in a subsequent step. researchgate.net The final product, catechol, is then funneled into central metabolism through the action of enzymes encoded by cat genes, such as catechol 1,2-dioxygenase (catA). nih.gov The expression of the iac operon is often regulated by a MarR-family transcriptional repressor, IacR, which is inactivated in the presence of IAA, thus allowing the expression of the degradation genes. asm.org
The iad (IAA degradation) pathway represents an alternative aerobic route, leading to anthranilate as the end-product. asm.orgcsic.es This pathway has been identified in bacteria such as Variovorax paradoxus. asm.orgcsic.es The iad gene cluster is extensive and can include genes designated iadABCDEFGHIJKLMNR. asm.org Similar to the iac cluster, key genes such as iadD and iadE are essential for the degradation process. asm.org Regulation of the iad operon also appears to involve a MarR-family regulator, IadR, which represses the operon's expression in the absence of IAA. asm.org
The ability to degrade IAA allows these microorganisms to utilize it as a sole source of carbon and energy for growth. researchgate.netasm.org For example, strains of Acinetobacter have been shown to consume IAA completely within a short period when it is provided as the only carbon source. asm.org
Table 2: Key Gene Clusters in Aerobic this compound Degradation
Anaerobic Conversion Mechanisms in Microorganisms
In the absence of oxygen, certain microorganisms have developed distinct pathways to metabolize IAA. nih.gov The anaerobic degradation of IAA has been particularly studied in denitrifying betaproteobacteria such as Azoarcus evansii and the closely related Aromatoleum aromaticum. nih.govnih.govasm.org These bacteria can utilize IAA as their sole source of carbon and electrons for growth under anaerobic conditions. nih.gov
The anaerobic pathway converts IAA to 2-aminobenzoyl-CoA. researchgate.netnih.gov This conversion is encoded by a specific gene cluster, termed the iaa (indoleacetic acid) gene cluster . researchgate.net In A. evansii, a cluster of 14 genes was identified that are induced during growth on IAA. nih.gov
The proposed pathway begins with the anaerobic hydroxylation of the pyrrole (B145914) ring of IAA to form the enol form of 2-oxothis compound (2-oxo-IAA). nih.govcsic.es This initial, oxygen-independent hydroxylation is likely catalyzed by a molybdenum cofactor-containing dehydrogenase belonging to the xanthine (B1682287) oxidase/aldehyde dehydrogenase family. nih.govcsic.es The keto form of 2-oxo-IAA then undergoes hydrolytic cleavage of the heterocyclic ring, a reaction catalyzed by a hydantoinase-like enzyme. nih.govcsic.es
Following ring opening, the pathway involves a series of reactions that act on coenzyme A (CoA) thioesters. nih.gov The identified gene cluster includes genes for a CoA ligase, a CoA transferase, a coenzyme B12-dependent mutase, an acyl-CoA dehydrogenase, and a beta-ketothiolase. nih.govcsic.es These enzymes are involved in the formation of CoA thioesters, rearrangement of the carbon skeleton, and ultimately a CoA-dependent thiolytic cleavage that yields 2-aminobenzoyl-CoA. nih.govresearchgate.net This end product can then be funneled into the central anaerobic benzoyl-CoA degradation pathway for complete mineralization. nih.gov The entire process is regulated, with the enzymes for IAA degradation being significantly upregulated in cells grown on IAA compared to other substrates like benzoate. nih.gov
Table 3: Mentioned Compound Names
Molecular Mechanisms of Indole 3 Acetate Action
Receptor Binding and Signal Perception in Eukaryotic and Prokaryotic Systems
In eukaryotes, particularly in plants, the perception of Indole-3-acetate (IAA) is a critical first step in its signaling pathway. The primary receptors for IAA are members of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. frontiersin.orgnih.gov These proteins are components of a larger ubiquitin ligase complex known as SCFTIR1/AFB. nih.govoup.com IAA acts as a "molecular glue," binding to a pocket within the TIR1/AFB protein and facilitating its interaction with another group of proteins called Auxin/Indole-3-Acetic Acid (Aux/IAA) repressors. oup.comoup.com This binding event forms a co-receptor complex, where both TIR1/AFB and the Aux/IAA protein are necessary for efficient auxin perception. frontiersin.orgoup.com The crystal structure of this complex reveals that IAA fits into a pocket on the TIR1 protein, extending the surface that contacts the Aux/IAA protein, thereby stabilizing their interaction. oup.com Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with varying affinities for auxin, allowing for a nuanced and context-dependent response to the hormone. oup.com
In prokaryotic systems, the mechanisms of IAA perception are less understood but are an active area of research. Some bacteria can utilize IAA as a carbon and energy source, and this process involves the expression of specific gene clusters, such as the iac genes. asm.orgresearchgate.net In some bacteria, a two-component regulatory system and a LysR-type regulator appear to respond to IAA, suggesting a direct or indirect sensing mechanism that leads to the regulation of genes involved in its catabolism. asm.org Furthermore, studies have shown that IAA treatment in bacteria like Ensifer meliloti and Escherichia coli can influence DNA topology and induce the expression of certain genes, including those related to nitrogen fixation, hinting at a broader role for IAA as a signaling molecule in the bacterial kingdom. mdpi.com While specific high-affinity receptors akin to the plant TIR1/AFB system have not been fully characterized in prokaryotes, the existence of IAA-responsive regulatory systems points towards functional signal perception. asm.org In mammals, IAA can act as a ligand for the aryl hydrocarbon receptor (AhR), an intracellular environmental sensor, indicating a role for this microbial metabolite in host-microbe interactions. wikipedia.orgmdpi.com
Intracellular Signal Transduction Pathways
Once this compound (IAA) is perceived by its receptors, a cascade of intracellular events is initiated, leading to changes in gene expression. This signal transduction pathway is primarily centered around the targeted degradation of transcriptional repressors, which in turn unleashes the activity of transcription factors that regulate auxin-responsive genes.
Auxin/Indole-3-acetic Acid (Aux/IAA) Protein Interactions
At the heart of the canonical auxin signaling pathway are the Auxin/Indole-3-acetic Acid (Aux/IAA) proteins. These proteins act as transcriptional repressors. pnas.orgresearchgate.net In the absence or at low concentrations of auxin, Aux/IAA proteins bind to Auxin Response Factors (ARFs), which are transcription factors. pnas.orgmdpi.com This interaction prevents the ARFs from activating the transcription of their target genes. oup.com Aux/IAA proteins themselves are characterized by four conserved domains. Domains III and IV are responsible for the interaction with ARFs. mdpi.com The binding of Aux/IAA proteins to ARFs effectively keeps the auxin signaling pathway in an "off" state. Some Aux/IAA proteins can also interact with each other, adding another layer of complexity to the regulation of auxin signaling. mdpi.com
Auxin Response Factor (ARF) Activity Modulation
Auxin Response Factors (ARFs) are the primary effectors of the auxin signal at the transcriptional level. nih.gov These transcription factors bind to specific DNA sequences known as auxin response elements (AuxREs) in the promoters of auxin-responsive genes. nih.gov The Arabidopsis genome, for instance, encodes 23 ARFs. nih.gov The activity of ARFs is directly modulated by their interaction with Aux/IAA proteins. pnas.org When an Aux/IAA protein is bound to an ARF, the transcriptional activity of the ARF is repressed. oup.com The release of this repression is the key event in auxin signaling. Once freed from their interaction with Aux/IAA proteins, ARFs can either activate or repress the expression of their target genes, depending on the specific ARF and the cellular context. nih.gov This modulation of ARF activity allows for a finely tuned transcriptional response to varying auxin levels.
F-box Transport Inhibitor Response 1/Auxin Signaling F-box Protein (TIR1/AFB) Co-receptor Dynamics
The perception of IAA directly triggers the degradation of Aux/IAA repressors through the action of the SKP1-CULLIN-F-BOX (SCF)TIR1/AFB E3 ubiquitin ligase complex. oup.com The F-box protein TIR1 (Transport Inhibitor Response 1) and its homologs, the AFBs (Auxin Signaling F-box proteins), function as the auxin receptors within this complex. frontiersin.orgnih.gov
The process unfolds as follows:
IAA enters the cell nucleus and binds to the TIR1/AFB protein. wikipedia.org
This binding acts as a "molecular glue," enhancing the affinity between TIR1/AFB and an Aux/IAA protein. oup.comoup.com
The formation of this TIR1/AFB-IAA-Aux/IAA co-receptor complex targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex. frontiersin.orgoup.com
The polyubiquitinated Aux/IAA protein is then rapidly degraded by the 26S proteasome. frontiersin.orgmdpi.com
This degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to regulate the expression of auxin-responsive genes. mdpi.com The rate of degradation can vary among different Aux/IAA family members, contributing to the diverse responses to auxin. nih.gov The dynamics of this co-receptor system, involving different combinations of TIR1/AFB and Aux/IAA proteins with varying affinities for auxin, provide a mechanism for a highly specific and graded response to the hormonal signal. oup.com
| Key Proteins in TIR1/AFB Co-receptor Dynamics | Function |
| TIR1/AFB | F-box proteins that function as auxin receptors. frontiersin.orgnih.gov |
| Aux/IAA | Transcriptional repressors that bind to ARFs. pnas.orgresearchgate.net |
| ARF | Auxin Response Factors; transcription factors that regulate auxin-responsive genes. nih.gov |
| SCF Complex | A multi-protein E3 ubiquitin ligase that targets proteins for degradation. oup.com |
| 26S Proteasome | A protein complex that degrades ubiquitinated proteins. frontiersin.orgmdpi.com |
Interplay with Other Signaling Molecules and Pathways (e.g., Nitric Oxide, Melatonin)
The action of this compound is not isolated but is integrated with other signaling pathways, notably those involving nitric oxide (NO) and melatonin (B1676174). Both NO and melatonin are recognized as important signaling molecules in plants that can modulate growth, development, and stress responses. researchgate.netmdpi.com
There is significant crosstalk between IAA, melatonin, and NO. For instance, melatonin has been shown to promote root development by regulating IAA and NO signaling. nih.gov Melatonin can trigger the accumulation of NO, which in turn can increase the accumulation of IAA. nih.gov Conversely, NO can also promote the biosynthesis of melatonin. mdpi.com This interplay suggests a complex regulatory network where these molecules can influence each other's synthesis and signaling pathways.
The application of melatonin can increase the endogenous levels of IAA in plants. researchgate.netresearchgate.net Both melatonin and IAA can synergistically regulate plant growth and stress resistance. nih.gov For example, under drought stress, the interaction between melatonin and IAA can enhance plant growth and yield. researchgate.net The conversion of indole-3-butyric acid (IBA), another auxin, to IAA within peroxisomes is followed by the production of peroxisomal NO, which is crucial for IBA-induced lateral root formation. nih.gov This highlights a spatially coordinated release of NO and IAA that contributes to organogenesis. nih.gov
| Interacting Signaling Molecules | Effect on IAA Signaling |
| Nitric Oxide (NO) | Can increase IAA accumulation and is involved in auxin-induced root development. nih.govnih.gov |
| Melatonin | Can increase endogenous IAA levels and acts synergistically with IAA to regulate growth and stress responses. researchgate.netresearchgate.netnih.gov |
Regulation of Gene Expression and Downstream Molecular Processes
The culmination of the this compound (IAA) signaling cascade is the regulation of gene expression, which in turn drives a multitude of downstream molecular and physiological processes. The degradation of Aux/IAA repressors and the subsequent activation of Auxin Response Factors (ARFs) are the pivotal events that link the initial hormonal signal to changes at the transcriptional level. oup.com
Once liberated from their repressors, ARFs bind to auxin response elements (AuxREs) located in the promoter regions of target genes. nih.gov This binding can either activate or repress transcription, depending on the specific ARF involved. nih.gov The transcriptional response to auxin is rapid, with some genes, known as early or primary response genes, being induced within minutes of auxin application. These early response genes often include members of the Aux/IAA, GH3, and SAUR gene families. researchgate.net The induction of Aux/IAA genes creates a negative feedback loop, as the newly synthesized Aux/IAA proteins can then repress ARF activity, thus providing a mechanism to attenuate the auxin signal. researchgate.net
In prokaryotes, IAA can also modulate gene expression. For example, in the rhizobacterium Serratia plymuthica, a deficiency in IAA synthesis leads to significant global transcriptional changes, particularly in genes related to aromatic acid metabolism. nih.gov In Escherichia coli, IAA treatment has been shown to induce the expression of genes involved in energy metabolism and stress response. mdpi.com Furthermore, IAA can influence the expression of genes related to nitrogen fixation in Ensifer meliloti. mdpi.com In some pathogenic bacteria, IAA can affect the expression of virulence genes. asm.org
The downstream molecular processes initiated by these changes in gene expression are vast and varied, reflecting the pleiotropic nature of auxin. They include:
Cell Elongation and Division: Auxin promotes the expression of genes involved in cell wall modification and synthesis, leading to cell expansion. wikipedia.org It also influences the expression of cyclins and other cell cycle regulators, thereby controlling cell division. wikipedia.org
Organogenesis: The formation of new organs, such as lateral roots and flowers, is tightly regulated by auxin gradients that are established and maintained through the localized expression of genes involved in auxin transport and signaling. nih.gov
Vascular Development: Auxin is crucial for the differentiation of vascular tissues (xylem and phloem), and it regulates the expression of genes that control this process. nih.gov
Stress Responses: IAA signaling is integrated with various stress response pathways. For instance, it can inhibit photorespiratory-dependent cell death, suggesting a role in stress tolerance. wikipedia.org
Physiological Roles of Indole 3 Acetate Across Biological Kingdoms
In Plant Physiology and Development
IAA is integral to nearly every stage of a plant's life cycle, from embryogenesis to senescence. Its effects are concentration-dependent, and it often interacts with other plant hormones to fine-tune physiological responses.
Control of Tissue Differentiation and Organogenesis
IAA plays a crucial role in directing the differentiation of various tissues and the formation of new organs (organogenesis). nih.govplantcelltechnology.comasm.org It is instrumental in the development of vascular tissues, namely the xylem and phloem, which are essential for water and nutrient transport throughout the plant. plantcelltechnology.compomais.com The concentration gradients of IAA within plant tissues are thought to provide positional information that guides cells to differentiate into specific cell types.
Furthermore, IAA is a key regulator of organ formation, including the development of leaves, flowers, and fruits. pomais.comlibretexts.org In tissue culture, the ratio of IAA to another class of plant hormones, cytokinins, can determine whether undifferentiated callus tissue will develop into roots or shoots. pomais.com This demonstrates the powerful influence of IAA in dictating the developmental fate of plant cells.
Modulation of Apical Dominance and Tropic Responses (Phototropism, Gravitropism)
Apical dominance is the phenomenon where the central, main stem of a plant grows more strongly than the lateral stems. nih.govlibretexts.org This is mediated by IAA produced in the apical bud, which is transported down the stem and inhibits the growth of lateral buds. nih.govaakash.ac.in The removal of the apical bud releases this inhibition, allowing lateral branches to develop, a principle often utilized in horticulture to create bushier plants. libretexts.org
IAA is also central to the ability of plants to respond to environmental stimuli, such as light (phototropism) and gravity (gravitropism). nih.govasm.org In phototropism, light causes IAA to migrate to the shaded side of the stem, promoting cell elongation on that side and causing the stem to bend towards the light. aakash.ac.in In gravitropism, the differential accumulation of IAA in the upper and lower sides of a horizontally placed root or shoot dictates the direction of growth in response to gravity. libretexts.orgaakash.ac.in In roots, higher IAA concentrations inhibit elongation, causing the root to grow downwards, while in shoots, it stimulates elongation, causing the shoot to grow upwards. libretexts.org
Formation and Architecture of Root Systems
The development and architecture of a plant's root system are heavily influenced by Indole-3-acetate. nih.gov IAA is required for the initiation of both the primary root during embryogenesis and the subsequent formation of lateral and adventitious roots. taylorandfrancis.comnih.gov It stimulates the proliferation of lateral roots, which significantly increases the surface area of the root system for enhanced water and nutrient absorption. taylorandfrancis.com
The concentration of IAA plays a critical role in root development, with different concentrations promoting or inhibiting growth in various parts of the root system. nih.gov For instance, while IAA promotes the formation of lateral roots, high concentrations can inhibit the elongation of the primary root. libretexts.org This differential response allows for the fine-tuning of root architecture to adapt to the soil environment. Research has shown that in sweetpotato, higher IAA content in the roots of low-potassium-tolerant cultivars is linked to greater lateral root length and density, improving potassium uptake. mdpi.com Similarly, studies on Arabidopsis and maize have highlighted the role of peroxisome-derived IAA in lateral root formation. nih.gov
Mechanisms of Stress Response and Environmental Adaptation
IAA is involved in mediating plant responses to various environmental stresses, including drought, salinity, and nutrient deficiency. nih.govmdpi.comnih.gov Under stress conditions, the levels and distribution of IAA can be altered, triggering a cascade of physiological and molecular responses to help the plant adapt. frontiersin.org For example, under water deficit and salt stress, IAA can coordinate growth and induce the expression of genes related to root meristem initiation, thereby promoting root branching and enhancing the plant's ability to tolerate the stress. frontiersin.org
IAA also interacts with other stress-related hormones, such as abscisic acid, to orchestrate a comprehensive stress response. researchgate.net In response to nutrient availability, such as nitrogen, IAA plays a role in modifying the root system architecture to optimize nutrient uptake. hep.com.cnfrontiersin.orgroyalsocietypublishing.org For instance, localized high nitrate (B79036) concentrations in the soil can stimulate lateral root elongation, a process mediated by auxin signaling. royalsocietypublishing.org
In Microbial Physiology and Development
This compound is not exclusive to plants; it is also produced by a wide range of microorganisms, including bacteria and fungi. nih.govmdpi.com In these organisms, IAA can act as a signaling molecule, influencing their own growth and development, as well as mediating interactions with other organisms, particularly plants. mdpi.comnih.gov
The production of IAA by soil microbes, especially those in the rhizosphere (the area around plant roots), is a well-documented phenomenon. It is estimated that a significant percentage of rhizosphere bacteria can synthesize IAA. Microbial IAA can have both stimulatory and inhibitory effects on microbial growth, depending on the concentration and the specific microorganism. nih.gov For example, low concentrations of IAA can promote the growth of the fungus Fusarium delphinoides, while high concentrations are inhibitory. nih.gov
IAA produced by microbes can also significantly impact plant growth and development, a key aspect of many plant-microbe interactions. nih.govoup.com This can range from pathogenic relationships, where microbial IAA disrupts normal plant development, to symbiotic or beneficial interactions, where microbial IAA promotes plant growth. nih.govnih.gov For instance, some plant growth-promoting rhizobacteria (PGPR) produce IAA that can enhance root development and nutrient uptake in host plants. taylorandfrancis.com The ability of microorganisms to synthesize IAA is considered a key factor in their strategies for colonizing plant tissues and establishing either pathogenic or mutualistic relationships. oup.com
Table 1: Summary of Research Findings on this compound's Physiological Roles
| Organism/System | Physiological Role of IAA | Key Findings | References |
|---|---|---|---|
| Plants (General) | Cell Division and Elongation | IAA promotes both cell division and elongation, fundamental for overall growth. | nih.gov, wikipedia.org, taylorandfrancis.com, plantcelltechnology.com |
| Plants (General) | Tissue Differentiation | IAA guides the differentiation of vascular tissues like xylem and phloem. | nih.gov, asm.org, plantcelltechnology.com, pomais.com |
| Plants (General) | Apical Dominance | IAA produced in the apical bud inhibits lateral bud growth. | nih.gov, libretexts.org, aakash.ac.in |
| Plants (General) | Tropic Responses | IAA mediates phototropism and gravitropism by differential growth. | nih.gov, asm.org, libretexts.org, aakash.ac.in |
| Sweetpotato | Root Architecture & Stress | Higher root IAA content in tolerant cultivars improves potassium uptake under deficiency. | mdpi.com |
| Arabidopsis & Maize | Root Formation | Peroxisome-derived IAA is important for IBA-induced lateral root formation. | nih.gov |
| Plants (General) | Stress Response | IAA is involved in responses to drought, salinity, and nutrient stress. | nih.gov, mdpi.com, frontiersin.org, nih.gov |
| Microorganisms | Microbial Growth | IAA can have both stimulatory and inhibitory effects on microbial growth depending on concentration. | nih.gov, mdpi.com |
| Plant-Microbe Interactions | Signaling Molecule | Microbial IAA is a key signaling molecule in pathogenic and symbiotic interactions with plants. | nih.gov, oup.com, nih.gov |
Regulation of Microbial Growth and Cellular Processes
This compound serves as a crucial signaling molecule within microbial communities, influencing growth and various cellular functions. mdpi.comfrontiersin.org The effect of IAA on microbial growth is often concentration-dependent, with different concentrations having either stimulatory or inhibitory effects. mdpi.com For instance, low concentrations (0.5, 5, and 50 μM) of IAA can promote the growth of Fusarium delphinoides, while high concentrations (500 and 5000 μM) significantly inhibit it. mdpi.com In contrast, the growth of Fusarium graminearum is inhibited by any concentration of exogenous IAA. mdpi.com
Beyond growth regulation, IAA can influence other vital cellular processes in bacteria. In Rhizobium meliloti, an IAA-overproducing mutant demonstrated increased synthesis of alginates, lipopolysaccharides (LPS), extracellular polysaccharides (EPS), and biofilms. mdpi.com These changes can enhance the bacterium's ability to adapt to stressful environmental conditions and evade plant defense mechanisms. mdpi.commdpi.com Similarly, in Serratia plymuthica A153, a deficiency in IAA synthesis leads to significant global transcriptional changes, particularly affecting gene clusters involved in aromatic acid metabolism, including auxin catabolism. researchgate.net This highlights IAA's role as a signaling molecule that directly impacts bacterial physiology. nih.gov
The production of IAA by microorganisms is considered a key indicator for screening plant-beneficial microbes. mdpi.com For example, a consortium of bacterial isolates, Bacillus velezensis 5-49, Bacillus cereus 5-54, and Bacillus aryabhattai 6-30, showed significantly higher IAA production (14.17 μg mL−1) compared to individual strains. mdpi.com This synergistic production of IAA can contribute to better adaptation to stress and increased biofilm formation. mdpi.com
Table 1: Effects of this compound on Microbial Growth
Mechanisms of Intraspecies and Interspecies Microbial Signaling
In the context of interspecies signaling, indole (B1671886) produced by one bacterium can affect the behavior of another. asm.org For instance, indole from gut microbiota has been shown to suppress the expression of virulence genes in pathogenic Escherichia coli. asm.org Similarly, the indole derivative indole-3-ethanol, produced by Enterobacter cloacae, can inhibit biofilm formation and virulence in Shigella sonnei, highlighting its role in interspecies competition. nih.gov
The production of IAA itself can be a response to signals from other organisms. Bacteria can detect tryptophan released by algae and, in response, regulate the expression of genes associated with IAA production. frontiersin.org This released IAA then acts as a signaling molecule that can maintain the partnership between the algae and bacteria. frontiersin.org This demonstrates a sophisticated level of chemical communication and reciprocal signaling that shapes microbial interactions. mdpi.com
In Plant-Microbe Interactions
The role of IAA is particularly prominent in the complex relationships between plants and microorganisms, encompassing both beneficial and harmful interactions. frontiersin.org
Facilitation of Mutualistic and Symbiotic Relationships
Many beneficial microorganisms, including plant growth-promoting fungi (PGPF) and ectomycorrhizal (ECM) fungi, produce IAA to foster mutualistic relationships with plants. frontiersin.orgfrontiersin.orgplos.org This microbially produced IAA acts as a signaling molecule that can stimulate plant growth and development, such as root elongation and cell division. mdpi.com For example, the PGPF Penicillium citrinum isolate B9 is believed to stimulate plant growth at least in part through its production of IAA. frontiersin.org
In symbiotic relationships, such as those between legumes and Rhizobium bacteria, IAA plays a role in the formation of root nodules where nitrogen fixation occurs. Similarly, in ectomycorrhizal associations, IAA produced by the fungal partner can induce morphological and physiological changes in the plant's roots, enhancing nutrient and water uptake for the plant in exchange for carbohydrates. plos.org The ability of microorganisms to produce IAA is often considered a key trait for promoting plant growth. nih.gov
Roles in Pathogenic Interactions and Host Manipulation
Paradoxically, IAA is also a key virulence factor for many plant pathogens. researchgate.net Pathogenic bacteria and fungi can synthesize and secrete IAA to weaken the host's immune response and manipulate its development to their advantage. mdpi.comnih.gov For instance, high concentrations of IAA produced by phytopathogenic bacteria like Agrobacterium tumefaciens and Pseudomonas savastanoi can lead to the formation of tumors and galls on host plants. mdpi.comresearchgate.net These structures provide a nutrient source for the pathogens. researchgate.net
Pathogens can also manipulate the host's own auxin homeostasis. unifi.it The bacterial pathogen Pseudomonas syringae DC3000 secretes IAA to impede the plant's salicylate-mediated defense mechanisms, thereby facilitating invasion. frontiersin.org Some P. syringae effectors, delivered into the host cell via the Type Three Secretion System, can hijack the plant's auxin synthesis, signaling, and transport systems to suppress immune responses. unifi.it This demonstrates a sophisticated strategy of host manipulation mediated by IAA.
Table 2: Role of this compound in Plant-Pathogen Interactions
Dynamics within the Rhizosphere and Phycosphere Microbiomes
The rhizosphere, the soil region immediately surrounding plant roots, and the phycosphere, the area around phytoplankton cells, are hotspots of microbial activity where IAA plays a critical signaling role. frontiersin.orgfrontiersin.org In the rhizosphere, it is estimated that about 80% of the commensal microorganisms can produce IAA. biorxiv.org Root exudates, which contain compounds like tryptophan, can influence the structure and function of the root-associated microbiome, in part by stimulating IAA production by microbes. biorxiv.org
Similarly, in the aquatic phycosphere, IAA acts as a cross-kingdom signaling molecule in algal-bacterial interactions. frontiersin.orgfrontiersin.orgnih.gov Bacteria in the phycosphere can produce IAA, which in turn can promote the growth and cell division of algae. frontiersin.orgasm.orgbiorxiv.org For example, the bacterium Sulfitobacter sp. SA11 produces IAA in response to tryptophan from the diatom Pseudo-nitzschia multiseries, leading to increased algal cell division. This interaction highlights how IAA can mediate mutualistic relationships in aquatic environments and potentially influence the formation of algal blooms. frontiersin.orgfrontiersin.orgresearchgate.net
Broader Cross-Kingdom Biological Signaling Concepts
The functions of IAA in microbial and plant-microbe interactions exemplify broader concepts of cross-kingdom signaling, where molecules produced by one kingdom of life influence the physiology and behavior of another. frontiersin.org IAA is a well-established cross-kingdom signal that mediates plant-bacterial relationships. frontiersin.org Bacteria utilize IAA to colonize plants, either by promoting plant growth (phytostimulation) or by circumventing plant defenses. frontiersin.org
This signaling is not unidirectional. Plants release compounds that microbes can perceive, and in turn, microbes produce molecules like IAA that affect the plant. frontiersin.org This chemical dialogue is fundamental to the establishment and maintenance of both symbiotic and pathogenic interactions. mdpi.comnih.gov The study of IAA in these contexts provides a model for understanding the complex chemical communication that governs interactions between different domains of life. frontiersin.org
Advanced Methodologies for Indole 3 Acetate Research and Quantification
Chromatographic Techniques for High-Precision Quantification
Chromatographic methods are the cornerstone of precise IAA quantification, offering high sensitivity and the ability to separate IAA from other structurally similar compounds in complex biological matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of IAA due to its efficiency and reliability. researchgate.net This method allows for the separation of IAA from other indolic compounds and plant metabolites, which is essential for accurate measurement. nih.gov
A typical HPLC setup for IAA analysis involves a reversed-phase column, such as a C18 column, and a mobile phase often consisting of a mixture of methanol, water, and an acid like acetic acid to maintain a low pH. researchjournal.co.inacademicjournals.org Detection is commonly achieved using a fluorescence detector, as IAA naturally fluoresces when excited at a specific wavelength (e.g., 280 nm), providing high sensitivity and specificity. nih.govoup.com The detection limits for IAA using HPLC with a spectrofluorometer can be as low as 1 to 50 picograms. oup.com
The use of an internal standard, such as indole-3-propionic acid (IPA), is a common practice to improve the accuracy of quantification by accounting for losses during sample extraction and purification. researchgate.netoup.com HPLC methods have been successfully applied to quantify IAA in various plant tissues, including root tips, seedlings, and phloem exudates. researchgate.nettandfonline.comacademicjournals.org For instance, the endogenous IAA content in green radish seedlings was determined to be approximately 20.2 ng/g fresh weight using this method. oup.com
| Parameter | Typical Condition | Source |
| Column | Reversed-phase C18 | researchgate.netresearchjournal.co.inacademicjournals.org |
| Mobile Phase | Methanol, water, and acetic acid mixture | researchjournal.co.inacademicjournals.org |
| Detector | Fluorescence Detector (Excitation: ~280 nm, Emission: ~350 nm) | nih.govoup.comtandfonline.com |
| Internal Standard | Indole-3-propionic acid (IPA) | researchgate.netoup.com |
| Detection Limit | 1-50 pg | oup.com |
| Sample Type | Plant tissues (root tips, seedlings), bacterial culture supernatants | researchgate.netnih.govacademicjournals.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds like IAA. creative-proteomics.com It is considered a gold standard for its high sensitivity and specificity, allowing for the analysis of IAA even in small tissue samples (5-10 mg fresh weight). umn.eduresearchgate.net
A key step in GC-MS analysis of IAA is derivatization, which converts the non-volatile IAA into a more volatile compound suitable for gas chromatography. researchgate.net Common derivatization methods include methylation to form the methyl ester of IAA or silylation. nih.govmdpi.com One method adapted for aqueous solutions uses chloroformates, avoiding the need for hazardous reagents like diazomethane. nih.gov
Following derivatization, the sample is introduced into the gas chromatograph, where it is separated based on its volatility and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides detailed mass spectral data, allowing for unambiguous identification and quantification. researchgate.net The use of stable isotope-labeled internal standards, such as ¹³C₆-IAA or ²H₅-IAA, is crucial for accurate quantification through isotope dilution analysis. umn.edunih.govoup.com This approach corrects for any loss of the analyte during sample preparation and analysis. nih.gov GC-MS has been instrumental in studying IAA levels in various plant tissues and in the exudates of nitrogen-fixing bacteria like Rhizobium. nih.govmdpi.com Detection limits for IAA using GC-MS can be as low as 1 picogram. nih.gov
| Parameter | Typical Condition/Method | Source |
| Derivatization | Methylation (e.g., with diazomethane) or Silylation (e.g., with BSTFA) | umn.edunih.govmdpi.com |
| Internal Standard | Isotope-labeled IAA (e.g., ¹³C₆-IAA, ²H₅-IAA) | umn.edunih.govoup.com |
| Detection Method | Mass Spectrometry (monitoring specific ions) | researchgate.netnih.gov |
| Detection Limit | As low as 1 pg | nih.gov |
| Sample Size | 5-10 mg fresh weight | umn.edu |
| Applications | Quantification in plant tissues and bacterial exudates | nih.govmdpi.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UPLC/ESI-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its advanced version, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/ESI-MS/MS), have become the most powerful tools for the quantitative analysis of plant hormones, including Indole-3-acetate (IAA). researchgate.net These techniques offer high sensitivity, selectivity, and the ability to analyze non-volatile and polar compounds directly from complex matrices with minimal sample preparation. creative-proteomics.comjabonline.in
In LC-MS/MS, compounds are first separated by liquid chromatography and then detected and identified by tandem mass spectrometry. researchgate.net This coupling allows for the analysis of IAA and its conjugates simultaneously. creative-proteomics.com The high sensitivity of LC-MS/MS enables the detection of low-abundance hormones, which is critical for studying hormonal responses to environmental stress or during specific developmental stages. creative-proteomics.com For instance, a method using UPLC/ESI-MS/MS was developed to quantify IAA in small samples of Eucalyptus cambial zone tissues, demonstrating excellent linearity and a short run time of 6 minutes. jabonline.in
The use of electrospray ionization (ESI) is common, and the analysis can be performed in both positive and negative ion modes to detect a wide range of IAA metabolites. lcms.cznih.gov Multiple Reaction Monitoring (MRM) is a frequently used mode in tandem mass spectrometry for quantification, where specific precursor-to-product ion transitions for IAA are monitored, providing high specificity. jabonline.inmdpi.com For example, in positive ion mode, the protonated molecule of IAA ([M+H]⁺) at m/z 176.1 fragments to a characteristic quinolinium ion at m/z 130.0. mdpi.com The detection limits for IAA and its amino acid conjugates can be in the femtomole range. tandfonline.comresearchgate.net
| Parameter | Typical Condition/Method | Source |
| Technique | LC-MS/MS, UPLC/ESI-MS/MS | researchgate.netjabonline.in |
| Ionization | Electrospray Ionization (ESI) | jabonline.innih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | jabonline.inmdpi.com |
| Characteristic Ions (Positive Mode) | Precursor: m/z 176.1 ([M+H]⁺), Product: m/z 130.0 | mdpi.com |
| Detection Limit | Femtomole range (e.g., 3.8 fmol for IAA) | tandfonline.comresearchgate.net |
| Applications | Simultaneous quantification of IAA and its metabolites in various plant tissues. | creative-proteomics.comnih.gov |
Spectroscopic and Colorimetric Assays for Screening and Semi-quantification (e.g., Salkowski Method)
Spectroscopic and colorimetric assays serve as valuable tools for the initial screening and semi-quantitative estimation of total indole (B1671886) compounds, including this compound (IAA). Among these, the Salkowski method is one of the most frequently used due to its simplicity and cost-effectiveness. nih.govacademicjournals.org
The Salkowski method is a colorimetric assay based on the reaction of indole compounds with the Salkowski reagent, which is typically a mixture of perchloric acid and ferric chloride (FeCl₃). In the presence of indoles, this reagent produces a characteristic pink to red color. The intensity of the color, which can be measured spectrophotometrically, is proportional to the concentration of total indoles in the sample.
While this method is straightforward and useful for screening microorganisms or plant extracts for their ability to produce indole compounds, it has significant limitations. A major drawback is its lack of specificity; it detects a wide range of indole derivatives and not just IAA. nih.gov Therefore, it provides a quantitative measure of the total indole content rather than the specific concentration of IAA. nih.gov
Despite its non-specific nature, the Salkowski method can be effectively used as a primary screening tool to identify potential IAA producers before employing more sophisticated and specific techniques like HPLC or LC-MS/MS for accurate quantification. nih.gov It is also used for in situ staining to visualize the presence of IAA around plant roots. nih.gov
| Method | Principle | Application | Advantages | Limitations |
| Salkowski Method | Colorimetric reaction of indoles with Salkowski reagent (e.g., perchloric acid and FeCl₃) to produce a pink/red color. | Screening for total indole production in bacteria and plant extracts; Semi-quantification. | Simple, rapid, cost-effective. | Non-specific (detects total indoles, not just IAA); Provides semi-quantitative results. |
Molecular and Genomic Approaches
Investigating the genetic regulation of this compound (IAA) biosynthesis and response pathways is essential for a comprehensive understanding of its function. Molecular and genomic approaches provide powerful tools to study gene expression patterns associated with IAA.
Gene Expression Profiling (e.g., DNA Macroarrays, RT-qPCR)
Gene expression profiling techniques are employed to identify and quantify the expression levels of genes involved in IAA synthesis, transport, and signaling. DNA macroarrays and Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) are two prominent methods used for this purpose.
DNA Macroarrays consist of a solid support onto which specific DNA sequences (probes) corresponding to known genes are spotted. Labeled cDNA from a biological sample is hybridized to the array, and the signal intensity at each spot reflects the expression level of the corresponding gene. This technique allows for the simultaneous analysis of the expression of hundreds or thousands of genes, providing a broad overview of the transcriptional changes in response to IAA or in different developmental contexts.
Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for quantifying the expression of a targeted set of genes. It involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using PCR. The amount of amplified product is measured in real-time, typically using fluorescent dyes or probes. RT-qPCR is often used to validate the results obtained from microarray experiments or to perform detailed expression analysis of specific genes known to be involved in IAA pathways. The expression levels are usually normalized to one or more reference genes to ensure accuracy.
These molecular techniques have been instrumental in identifying IAA-induced genes and understanding the intricate gene networks that control plant growth and development. For example, studies have used these methods to analyze the expression of genes in response to wounding, which is known to affect endogenous IAA levels. researchgate.net
| Technique | Principle | Application in IAA Research | Advantages | Disadvantages |
| DNA Macroarrays | Hybridization of labeled cDNA to an array of gene-specific DNA probes. | Simultaneous expression analysis of a large number of genes related to IAA pathways. | High-throughput; provides a global view of gene expression. | Less sensitive and specific than RT-qPCR; requires larger amounts of RNA. |
| RT-qPCR | Real-time measurement of the amplification of specific cDNA targets. | Accurate quantification of the expression of specific genes involved in IAA synthesis, transport, and signaling. | High sensitivity and specificity; requires small amounts of RNA. | Lower throughput than microarrays; requires prior knowledge of gene sequences. |
Mutagenesis and Gene Knockout Studies for Pathway Elucidation
Genetic approaches, particularly mutagenesis and the generation of knockout mutants, have been fundamental in dissecting the biosynthetic pathways of this compound (IAA). By disrupting specific genes and observing the resulting biochemical and developmental phenotypes, researchers have been able to assign functions to key enzymes and establish the primary routes of IAA production in plants like Arabidopsis thaliana.
The elucidation of the main tryptophan (Trp)-dependent IAA biosynthesis pathway, which proceeds through indole-3-pyruvic acid (IPyA), is a prime example of the power of these genetic studies. bioone.orgdoraagri.com This two-step pathway involves the TAA/TAR and YUCCA gene families. nih.gov
TAA/TAR Genes: The TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) and TAA-RELATED (TAR) genes encode aminotransferases that catalyze the initial conversion of Trp to IPyA. bioone.orgmdpi.com Studies on knockout mutants, such as the wei8 tar2 double mutant in Arabidopsis, which displays severe growth defects, have demonstrated the critical role of these genes. nih.gov These mutants show a significant reduction in IAA levels, confirming their function in the main auxin production pathway. nih.gov
YUCCA Genes: The YUCCA (YUC) family of genes encodes flavin monooxygenase-like enzymes that perform the final, rate-limiting step: the conversion of IPyA to IAA. mdpi.combiorxiv.orgnih.gov The discovery of the yucca dominant mutant in Arabidopsis, which exhibited phenotypes consistent with auxin overproduction (e.g., long hypocotyls and epinastic cotyledons), provided the initial link between these enzymes and IAA synthesis. nih.gov Subsequent analysis of loss-of-function mutants confirmed their essential role. mdpi.com Because the YUC family has multiple members with redundant functions, single mutants often show no obvious defects. nih.gov However, creating multiple knockout mutants (e.g., double, triple, or quadruple mutants) has revealed the crucial contribution of the YUC pathway to virtually all major developmental processes. bioone.orgnih.gov
Other Pathways: Mutagenesis has also been instrumental in studying other proposed IAA biosynthetic routes, such as the indole-3-acetaldoxime (IAOx) pathway. The characterization of the sur1 and sur2 mutants, which overproduce auxin, and studies on lines overexpressing cytochrome P450 monooxygenases like CYP79B2 and CYP79B3, have established that IAOx can serve as an IAA precursor in certain plants, notably the Brassicaceae family. bioone.orgdoraagri.com
These genetic studies provide definitive, in vivo evidence for the function of specific genes in IAA metabolism, forming the bedrock of our current understanding of how plants synthesize this critical hormone.
Table 1: Key Genes in this compound Biosynthesis Elucidated Through Genetic Studies
| Gene Family/Name | Encoded Enzyme/Protein | Function in IAA Pathway | Phenotype of Mutant (Example) |
| TAA/TAR | Tryptophan Aminotransferase | Converts Tryptophan (Trp) to Indole-3-pyruvic acid (IPyA). bioone.orgdoraagri.com | wei8 tar2 double mutants exhibit severe growth defects and reduced IAA levels. nih.gov |
| YUCCA (YUC) | Flavin Monooxygenase | Catalyzes the oxidative decarboxylation of IPyA to IAA; a rate-limiting step. mdpi.comnih.govresearchgate.net | Gain-of-function mutants show auxin overproduction phenotypes; multiple loss-of-function mutants have severe developmental defects. nih.gov |
| CYP79B2/B3 | Cytochrome P450 Monooxygenase | Converts Trp to Indole-3-acetaldoxime (IAOx), an intermediate in a species-specific pathway. bioone.orgdoraagri.com | Overexpression leads to auxin overproduction phenotypes. bioone.org |
Advanced Proteomic and Metabolomic Analysis
Modern -omics technologies have revolutionized the study of this compound (IAA) by enabling a system-wide view of its impact on cellular processes. Proteomics and metabolomics, in particular, provide powerful tools to identify the proteins and small molecules that constitute and respond to the auxin network.
Proteomic Analysis Quantitative proteomics allows for the large-scale identification and quantification of proteins that are regulated by auxin. These studies have revealed that auxin induces rapid and dynamic changes in the proteome, often in a tissue-specific and time-dependent manner. researchgate.net Using techniques like isobaric tags for relative and absolute quantification (iTRAQ) and label-free shotgun proteomics, researchers have identified hundreds of proteins whose abundance changes within minutes to hours of auxin treatment. researchgate.netnih.govsciengine.com
Key findings from proteomic studies include:
Dynamic and Specific Responses: The proteomes of different tissues, such as roots and hypocotyls, respond differently to auxin, highlighting spatial specificity. researchgate.net Furthermore, the set of differentially expressed proteins changes over time, indicating a transient and complex response. nih.gov
Post-Transcriptional Regulation: A significant number of proteins show changes in abundance without corresponding changes in their transcript levels, pointing to the importance of post-transcriptional, translational, or protein degradation mechanisms in the auxin response. researchgate.netsciengine.com
Identification of New Components: Proteomic screens have successfully identified novel proteins involved in auxin-mediated growth and development. researchgate.netnih.gov For instance, a quantitative proteomic analysis of Arabidopsis roots identified GAUT10, a galacturonosyltransferase, as a new regulator of root development responsive to auxin. nih.gov
Rapid Phosphorylation Events: Phosphoproteomic strategies have uncovered an ultra-rapid auxin response system, identifying changes in the phosphorylation status of over 1700 proteins within 30 seconds of IAA application. biorxiv.org This indicates a signaling mechanism far too rapid to be mediated by gene transcription and protein synthesis, involving both intracellular and extracellular auxin perception. biorxiv.org
Metabolomic Analysis Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) in a biological system. In IAA research, targeted metabolomics using high-resolution mass spectrometry (HRMS) techniques like liquid chromatography-mass spectrometry (LC-MS) is indispensable. mdpi.comresearchgate.netresearchgate.net These methods allow for the sensitive and accurate quantification of IAA itself, its precursors (e.g., tryptophan, IPyA), its conjugates (e.g., IA-Asp, IA-Glu), and its catabolites. mdpi.comnih.gov
Key applications of metabolomics in IAA research include:
Pathway Mapping: By identifying and quantifying all relevant intermediates in a plant extract, metabolomics helps to map the entire network of IAA homeostasis, including biosynthesis, conjugation, and degradation. researchgate.net
Identifying Novel Metabolites: Total screening of plant tissues can uncover new IAA conjugates. For example, analysis in Arabidopsis identified N-(indole-3-acetyl)-alpha-alanine (IA-Ala) and N-(indole-3-acetyl)-alpha-leucine (IA-Leu) as previously unknown conjugates. nih.gov
Flux Analysis: When combined with isotopic labeling, metabolomics can trace the flow of atoms through biosynthetic pathways, providing quantitative data on pathway utilization and metabolic flux. researchgate.net
Table 2: Examples of Proteomic and Metabolomic Approaches in this compound Research
| Approach | Technology | Key Findings and Applications |
| Quantitative Proteomics | iTRAQ, LC-MS/MS | Identifies and quantifies hundreds of auxin-regulated proteins in various tissues. researchgate.netnih.gov Reveals tissue-specific and time-dependent protein expression. researchgate.net |
| Phosphoproteomics | LC-MS/MS | Detects ultra-rapid (within seconds) changes in protein phosphorylation upon auxin treatment, identifying early signaling events. biorxiv.org |
| Targeted Metabolomics | LC-MS/MS, GC-MS | Accurately quantifies IAA, its precursors, and its conjugates in small amounts of plant tissue. nih.govumn.edu Identifies novel IAA metabolites. nih.gov |
| Metabolite Profiling | UPLC-QToF-MS | Provides structural information for the identification of a wide range of IAA metabolites in plant extracts. mdpi.com |
Isotopic Labeling Techniques for Tracing Biosynthetic and Metabolic Pathways
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in vivo. By supplying organisms with precursors enriched with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), researchers can follow the incorporation of these heavy atoms into downstream products. nih.govresearchgate.net This method has been crucial for elucidating the complex network of this compound (IAA) biosynthesis and metabolism.
The general methodology involves feeding plants, often seedlings grown in sterile culture, with a labeled precursor. nih.govresearchgate.net After a specific incubation time, the plant tissues are harvested, and the metabolites are extracted. The mass shift in IAA and its intermediates due to the incorporated heavy isotopes is then precisely measured using mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). umn.edunih.gov
Key applications of isotopic labeling in IAA research include:
Pathway Elucidation: Feeding plants labeled tryptophan and observing labeled IAA confirms the existence of Trp-dependent pathways. nih.gov Similarly, feeding labeled potential intermediates like [¹³C₆]anthranilate or [¹³C₈, ¹⁵N₁]indole helps to confirm their roles in either Trp-dependent or Trp-independent synthesis routes. nih.govresearchgate.net
Quantifying Metabolic Flux: By measuring the rate at which the label is incorporated into the IAA pool over time, researchers can quantify the metabolic flux, or the rate of synthesis. nih.gov The Stable Isotope Labeled Kinetics (SILK) method, for example, allows for tracing the turnover rates of IAA pathway precursors and products on a time scale of seconds to minutes. nih.gov
Distinguishing Between Pathways: The use of multiple labeled precursors simultaneously or in combination with chemical inhibitors allows for the dissection of parallel biosynthetic pathways. For example, if the primary IPyA pathway is blocked with an inhibitor, the incorporation of label from a precursor like [¹³C₈, ¹⁵N₁]indole into IAA can reveal the contribution of alternative routes. nih.govresearchgate.net
Analyzing Transport and Conjugation: Labeled IAA ([¹³C₆]IAA or [²H₄]IAA) can be used as an internal standard for highly accurate quantification via isotope dilution. umn.eduplos.org It can also be applied externally to study transport and the formation of IAA conjugates, as the label distinguishes the applied IAA from the endogenous pool. nih.gov
This approach provides dynamic information about metabolic networks that cannot be obtained from static measurements of metabolite concentrations alone. oup.com
Table 3: Examples of Isotopic Labeling Applications in this compound Research
| Isotopic Tracer(s) | Experimental System | Purpose and Findings |
| [¹³C₆]anthranilate, [¹³C₈, ¹⁵N₁]indole | Arabidopsis seedlings | Traced label incorporation into IAA and its intermediates to monitor pathway kinetics and turnover rates with high temporal resolution. nih.govplos.org |
| [¹³C₆]anthranilate, [¹⁵N₁]indole, [¹³C₃]serine | Arabidopsis seedlings | Used in combination with pathway inhibitors to trace the involvement of various biosynthetic routes to IAA under specific developmental conditions. researchgate.net |
| [1-¹⁴C]IAA | Excised Coleus petiole sections | Measured the rate of decarboxylation (degradation) in vivo by collecting evolved ¹⁴CO₂. nih.govnih.gov |
| [¹³C₁]IBA | Arabidopsis hypocotyls | Quantified the transport of Indole-3-butyric acid (IBA) and its conversion to and subsequent transport as [¹³C₁]IAA. nih.gov |
| ¹⁵N-labeled media | Arabidopsis seedlings | Used for reverse isotope dilution to quantify both endogenous compounds and newly synthesized compounds derived from a different labeled precursor. researchgate.net |
In Vitro and In Vivo this compound Quantification Strategies
The accurate quantification of this compound (IAA) is critical for understanding its role in plant physiology, but it is challenging due to its low endogenous concentrations and the complexity of the plant matrix. mdpi.comresearchgate.net A variety of analytical strategies have been developed for both in vitro (in an extract) and in vivo (in living tissue) measurements.
In Vitro Quantification In vitro methods involve the extraction and purification of IAA from plant tissues or culture media, followed by quantification using analytical instrumentation. These are the most common and well-established methods for determining absolute hormone concentrations.
Mass Spectrometry (MS) Based Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standards for IAA quantification. umn.edunih.govtandfonline.com These techniques offer high sensitivity, allowing for detection at picogram levels, and high selectivity, which minimizes interference from other compounds in the extract. researchgate.netumn.edu The use of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA or D₇-IAA) for isotope dilution analysis is essential for achieving high accuracy and precision. umn.edumedchemexpress.com LC-MS/MS is often preferred as it can analyze IAA and its various polar conjugates without the need for chemical derivatization, which is typically required for GC-MS. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or ultraviolet (UV) detectors can also be used for IAA quantification. creative-proteomics.comsciepub.com While less sensitive and specific than MS-based methods, HPLC is a robust technique suitable for samples with higher IAA concentrations. mdpi.com
Immunoassays: Enzyme-linked immunosorbent assays (ELISA) are available for the quantitative measurement of IAA. abbexa.com These kits use antibodies specific to IAA and provide a high-throughput method for analysis, though they can be susceptible to cross-reactivity with structurally similar molecules.
In Vivo Quantification In vivo methods aim to measure IAA concentrations or fluxes directly within living plant tissues, providing real-time spatial and temporal information that is lost during extraction.
Electrochemical Sensors: A promising strategy for real-time in vivo monitoring involves the use of IAA-selective microelectrodes. nih.gov These sensors are small enough to be inserted into specific plant tissues, such as root apices or leaf veins, with minimal damage. frontiersin.orgmdpi.com They work by detecting the electrochemical oxidation of IAA. nih.gov Recent developments include disposable microneedle sensors and biomimetic fiber-based sensors that can continuously monitor fluctuations in IAA levels in response to stimuli like pathogen infection or abiotic stress. frontiersin.orgnih.gov
Genetically Encoded Biosensors: Reporter systems like DII-VENUS and R2D2 allow for the semi-quantitative visualization of auxin distribution and dynamics at cellular resolution. nih.gov These sensors are based on an auxin-responsive degron (DII) fused to a fluorescent protein. In the presence of auxin, the sensor protein is degraded, leading to a loss of fluorescence, which can be measured by microscopy. This provides a ratiometric readout of relative auxin levels in real-time. nih.gov
Table 4: Comparison of this compound Quantification Strategies
| Method | Principle | Mode | Key Advantages | Key Limitations |
| LC-MS/MS or GC-MS | Chromatographic separation followed by mass-based detection and fragmentation. | In Vitro | Highest sensitivity and specificity; allows for absolute quantification using isotopic standards. umn.edumdpi.com | Requires extensive sample preparation; destructive; provides a "snapshot" in time. nih.gov |
| HPLC-UV/Fluorescence | Chromatographic separation followed by UV absorbance or fluorescence detection. | In Vitro | Robust and widely available. creative-proteomics.com | Lower sensitivity and specificity compared to MS; potential for interference. mdpi.com |
| ELISA | Antibody-based detection of IAA. | In Vitro | High-throughput and relatively simple to perform. abbexa.com | Potential for cross-reactivity with related indole compounds. |
| Electrochemical Microsensors | Measures the electric current from the oxidation of IAA at an electrode surface. | In Vivo | Provides real-time, continuous monitoring in living tissue with high spatial resolution. nih.govmdpi.comnih.gov | Can be technically challenging to implement; calibration in vivo can be difficult. |
| Genetically Encoded Reporters (e.g., DII-VENUS) | Auxin-induced degradation of a fluorescent reporter protein. | In Vivo | Provides real-time, ratiometric imaging of relative auxin levels at cellular resolution. nih.gov | Provides relative, not absolute, quantification; response time is limited by protein degradation rates. |
Biotechnological Applications and Research Directions of Indole 3 Acetate
Metabolic Engineering of Microorganisms for Indole-3-acetate Production
The synthesis of this compound in plants and their associated microorganisms is often insufficient for large-scale agricultural needs. acs.orgnih.gov Consequently, metabolic engineering of microorganisms has emerged as a promising strategy for the high-level production of IAA.
Researchers have successfully engineered microbial strains, particularly Escherichia coli, for enhanced IAA production. acs.orgnih.gov One approach involves introducing and optimizing novel biosynthetic pathways. For instance, two pathways, the tryptamine (B22526) (TAM) and indole-3-acetamide (B105759) (IAM) pathways, were developed in an engineered E. coli strain. acs.orgnih.gov When L-tryptophan was supplied as a substrate, the strain with the IAM pathway achieved a significantly higher IAA titer of 7.10 g/L, which was 98.4 times greater than the strain using the TAM pathway. acs.orgnih.gov
Another strategy focuses on optimizing the microbe's existing metabolic network to increase the availability of precursors and necessary cofactors. For example, by improving the availability of NAD(P)H in E. coli, researchers increased the de novo biosynthesis of IAA to 906 mg/L, a 29.7% improvement over the control strain. acs.orgnih.gov Similarly, modifications to the pentose (B10789219) phosphate (B84403) pathway in Corynebacterium glutamicum have been shown to lead to hyperproduction of tryptophan, the precursor for IAA synthesis. mbl.or.kr
Different microorganisms and pathways yield varying levels of IAA. Natural bacterial strains utilizing the indole-3-pyruvate pathway can produce IAA in concentrations ranging from 260 to 1130 µg/mL. In contrast, those using the indole-3-acetamide pathway, such as certain species of Streptomyces, Pseudomonas, Bradyrhizobium, and the fungus Fusarium, typically produce lower amounts, from 1.17×10⁻⁴ to 255.6 µg/mL. researchgate.net
Table 1: Comparison of Engineered Microbial Strains for this compound Production
| Engineered Microorganism | Biosynthetic Pathway | Substrate | IAA Titer | Reference |
|---|---|---|---|---|
| Escherichia coli MIA-6 | Indole-3-acetamide (IAM) | 10 g/L L-tryptophan | 7.10 g/L | acs.orgnih.gov |
| Escherichia coli MTAI-5 | Tryptamine (TAM) | 10 g/L L-tryptophan | ~0.072 g/L | acs.orgnih.gov |
| Escherichia coli MGΔadhE::icd | De novo biosynthesis | Glucose | 906 mg/L | acs.orgnih.gov |
| Escherichia coli | De novo biosynthesis | 20 g/L Glucose | 0.7 g/L | researchgate.net |
| Corynebacterium glutamicum | Indole-3-pyruvate | Not specified | Not specified | mbl.or.kr |
Synthetic biology offers powerful tools for constructing novel and optimized pathways for IAA production. mdpi.com These approaches often involve assembling genes from different organisms to create a synthetic pathway that is not naturally present in the host microorganism. mdpi.com For example, a completely artificial pathway for IAA production from glucose was established in E. coli. nih.govacs.org This involved engineering both the upstream pathway from glucose to L-tryptophan and the downstream pathway from L-tryptophan to IAA, marking a significant step towards producing IAA from a renewable carbon source. nih.govacs.org
A key challenge in synthetic pathway construction is the potential for the accumulation of toxic intermediate compounds. mdpi.com To address this, synthetic biology employs techniques like scaffolding, where enzymes in a pathway are physically brought closer together to enhance substrate channeling and reduce the formation of unwanted byproducts. db-thueringen.de For instance, transcription activator-like effectors (TALEs) have been used as a DNA scaffold to co-localize tryptophan-2-mono-oxygenase (iaaM) and indole-3-acetamide hydrolase (iaaH), which resulted in increased IAA production in E. coli. mdpi.com
Another synthetic biology strategy involves the heterologous expression of key enzymes. The genes aspC from E. coli, ipdC from Enterobacter cloacae, and iad1 from Ustilago maydis, which encode enzymes for the indole-3-pyruvate pathway, have been expressed in C. glutamicum to establish IAA production. mbl.or.krjmb.or.kr
Development of Engineered Microbial Strains for Enhanced Biosynthesis
Development of Bio-inoculants for Sustainable Agricultural Systems
Bio-inoculants, which are formulations containing beneficial microorganisms, are a cornerstone of sustainable agriculture, offering an alternative to synthetic agrochemicals. csic.esunav.edu These inoculants can enhance plant growth through various mechanisms, including the production of phytohormones like this compound. csic.esmdpi.com
Plant Growth-Promoting Rhizobacteria (PGPR) are soil bacteria that colonize plant roots and enhance plant growth. ijarbs.com A significant mechanism by which PGPR promote plant growth is the synthesis of IAA. tmkarpinski.com This bacterial IAA can influence root architecture, leading to better nutrient and water uptake. nih.govfrontiersin.org
Research has focused on isolating and characterizing PGPR with high IAA-producing capabilities. For example, a study on rhizobacteria from bamboo rhizosphere identified a Bacillus strain (BUX1) with high IAA production. cabidigitallibrary.org Another study isolated twenty-four IAA-producing PGPR from the rhizosphere of snowbrush, with seventeen of these isolates producing more than 10µg/mL of IAA. frontiersin.org The production of IAA by PGPR can vary significantly among different species and even strains. For instance, a study identified six rhizobacterial species with IAA production ranging from 4.0 mg/L by a Pseudomonas sp. to 10.0 mg/L by a Micrococcus sp. ijarbs.com
The development of PGPR-based bio-inoculants also involves creating consortia of different bacterial strains. A synergistic consortium of three Bacillus strains (B. safensis, B. stratosphericus, and B. halotolerans) showed enhanced IAA production compared to individual strains and significantly promoted the growth of walnut seedlings. mdpi.com The combination of different PGPR strains can also lead to a broader range of beneficial activities, such as nitrogen fixation and phosphate solubilization, in addition to IAA production. mdpi.com
Table 2: Examples of this compound Producing PGPR and their Effects
| PGPR Strain(s) | Source | Reported IAA Production | Observed Effect | Reference |
|---|---|---|---|---|
| Bacillus sp. (BUX1) | Bamboo rhizosphere | High | Enhanced seed germination and seedling growth of green gram | cabidigitallibrary.org |
| Micrococcus sp. I (RSS2) | Rhizospheric soil | 10.0 mg/L | Enhanced germination and root/shoot elongation of maize | ijarbs.com |
| Pseudomonas sp. (RSS6) | Rhizospheric soil | 4.0 mg/L | Enhanced germination and root/shoot elongation of maize | ijarbs.com |
| Bacillus safensis, B. stratosphericus, B. halotolerans | Not specified | 14.17 µg/mL (consortium) | Increased walnut seedling dry weight by 92.3% | mdpi.com |
| Rhizobium daejeonense (AF124) | Alkaline salt-stressed soil | High | Promoted rice growth | mdpi.com |
Fungi, like bacteria, can also produce IAA and are being developed as bio-inoculants. nih.gov Many species of fungi, including those from the genera Trichoderma, Aspergillus, and Pleurotus, are known to synthesize this important phytohormone. ijcmas.comtandfonline.comresearchgate.net Fungal-produced IAA can promote root growth and contribute to symbiotic or pathogenic interactions with plants. nih.govijcmas.com
Research has demonstrated the potential of various fungi for IAA production. For instance, the white-rot fungus Pleurotus ostreatus was found to produce a maximum of 473.55 µg/mL of IAA when grown on a medium containing Jatropha seedcake. tandfonline.com Similarly, Trichoderma viride VKF3, a mangrove isolate, produced 115 µg/mL of IAA, which was shown to enhance the germination and growth of several plant species. ijcmas.com
The development of fungal bio-inoculants also includes the use of consortia. A study using Aspergillus niger and Aspergillus caespitosus found that a combination of these two fungi (a growth-promoting consortium) led to better physiological properties in fenugreek plants compared to individual fungal treatments. researchgate.net The co-inoculation of fungi with beneficial bacteria, such as Trichoderma with Bacillus or Pseudomonas, is another promising area of research, as their synergistic effects can offer even greater benefits for crop growth and health. researchgate.net Endophytic filamentous fungi and mycorrhizal fungi are also being explored for their potential as bio-inoculants, either alone or in combination with other microorganisms. csic.esunav.edu
Plant Growth-Promoting Rhizobacteria (PGPR) Research and Development
Research on this compound for Enhanced Crop Performance and Stress Resilience
This compound plays a crucial role in how plants respond to and tolerate environmental stresses. pomais.com Research in this area focuses on understanding and harnessing the ability of IAA to enhance crop performance, particularly under adverse conditions such as drought, salinity, and nutrient deficiency. nih.govpomais.com
The application of IAA, either through microbial inoculation or direct exogenous application, can improve plant resilience. nih.govmdpi.com For example, IAA promotes deeper and more extensive root systems, which enhances water and nutrient uptake, a key factor in drought resistance. frontiersin.orgpomais.com In saline soils, IAA can help regulate the plant's hormonal balance and improve its response to salt stress. frontiersin.org The ability of some PGPR to produce IAA under saline conditions is particularly valuable for improving crop growth in such environments. frontiersin.org
Studies have shown that inoculation with IAA-producing microbes can lead to tangible improvements in crop stress tolerance. For instance, co-inoculation of maize with Bacillus sp. and Pseudomonas sp. significantly enhanced the relative water content of leaves under drought conditions. frontiersin.org In another study, the application of IAA and the mycorrhizal fungus Claroideoglomus etunicatum increased the root dry weight of vetiver grass by 101% under saline conditions compared to the control. mdpi.com Furthermore, IAA can stimulate the production of osmoregulatory substances like proline and soluble sugars, and protect the photosynthetic machinery from damage, further contributing to stress resilience. mdpi.com
Investigation of this compound in Environmental Bioremediation Contexts
This compound (IAA), the most common naturally occurring auxin, has been extensively investigated for its role in environmental bioremediation. Its primary function in this context is to enhance phytoremediation and rhizodegradation processes by stimulating plant growth and associated microbial activity. mdpi.comaustinpublishinggroup.comtaylorandfrancis.com Research has demonstrated that IAA, whether produced endogenously by plant-growth-promoting bacteria (PGPB) or applied exogenously, can significantly improve the ability of plants to tolerate and accumulate environmental pollutants, including heavy metals and organic compounds. mdpi.comkne-publishing.com
Detailed Research Findings
Investigations into IAA's bioremediation potential span various contaminants and plant-microbe systems. Many studies focus on the inoculation of contaminated soils with PGPB that are capable of synthesizing IAA. mdpi.comcdnsciencepub.com These bacteria use tryptophan present in plant root exudates to produce IAA, which in turn stimulates plant growth and enhances the plant's resilience to stress caused by pollutants. mdpi.com
Research has identified numerous bacterial species with the ability to produce IAA and contribute to bioremediation. For instance, bacteria such as Pseudomonas, Bacillus, Micrococcus, and Klebsiella have been shown to promote plant growth and assist in the remediation of both petroleum hydrocarbons and heavy metals. mdpi.comaustinpublishinggroup.comcdnsciencepub.com In one study, Micrococcus sp. MU1 and Klebsiella sp. BAM1 were evaluated for their IAA production and subsequent effect on cadmium (Cd) uptake in Helianthus annuus (sunflower). The bacteria promoted root elongation and length, which correlated with increased Cd accumulation in the plant. cdnsciencepub.com Similarly, inoculating tall fescue with Novosphingobium sp. CuT1 in soil contaminated with diesel and copper (Cu) enhanced plant biomass through the production of IAA and other beneficial compounds. mdpi.com
The table below summarizes findings from studies where IAA-producing bacteria were used to enhance bioremediation.
Table 1: Research on IAA-Producing Bacteria in Bioremediation
| Bacterial Species/Isolate | Plant Species | Contaminant(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Micrococcus sp. MU1, Klebsiella sp. BAM1 | Helianthus annuus (Sunflower) | Cadmium (Cd) | Promoted root elongation, root length, and Cd accumulation in the plant. | cdnsciencepub.com |
| Novosphingobium sp. CuT1 | Festuca arundinacea (Tall Fescue) | Diesel, Copper (Cu), Lead (Pb) | Enhanced plant biomass and Cu bioavailability through IAA production. | mdpi.com |
| Pseudomonas fluorescens, Microbacterium species | Brassica napus | Lead (Pb) | Increased Pb accumulation in shoots by up to 131% (P. fluorescens) and 80% (Microbacterium sp.). | austinpublishinggroup.com |
| Various rhizosphere bacteria (11 isolates) | Legume plants | Former coal mining soil | Isolates were capable of producing IAA, with the highest concentration reaching 15.949 ppm, indicating potential for revegetation. | e3s-conferences.org |
Other research has focused on the direct application of IAA to contaminated soil or as a foliar spray to enhance phytoremediation efficiency. A study on soil contaminated with diesel oil, lead (Pb), and cadmium (Cd) found that a foliar application of IAA on sunflowers significantly increased the phytoremediation of Cd and Pb by 14.8% and 13.4%, respectively. kne-publishing.com In a separate experiment, applying IAA to cadmium-contaminated soil where Solanum nigrum L. was grown resulted in a 124% increase in shoot biomass and a 16% increase in the shoot's Cd concentration, ultimately boosting the total Cd extraction by a single plant by up to 158%. researchgate.net
Similarly, an investigation using perennial ryegrass (Lolium perenne L.) in cadmium-spiked soil showed that treatment with IAA alleviated Cd stress on the plant and soil microbes. nih.gov This resulted in a 14.5% increase in ryegrass biomass and a 15.1% increase in the Cd removal rate compared to the untreated contaminated soil. nih.gov The application of IAA to Ipomoea aquatica grown hydroponically in a lead-contaminated solution also confirmed its effectiveness, leading to taller plants, longer roots, and significantly higher bioaccumulation of lead in the roots and shoots. repec.org
The table below details findings from studies involving the exogenous application of this compound.
Table 2: Effect of Exogenous this compound Application on Phytoremediation
| Plant Species | Contaminant(s) | IAA Application | Key Findings | Reference(s) |
|---|---|---|---|---|
| Solanum nigrum L. | Cadmium (Cd) | 100 mg L⁻¹ applied to soil | Increased shoot biomass by 124%; increased Cd concentration in shoots by 16%; enhanced total Cd extraction by 158%. | researchgate.net |
| Helianthus annuus (Sunflower) | Diesel oil, Lead (Pb), Cadmium (Cd) | 30 ppm foliar spray | Increased Cd phytoremediation by 14.8% and Pb phytoremediation by 13.4%. | kne-publishing.com |
| Lolium perenne L. (Perennial Ryegrass) | Cadmium (Cd) | 10 mg/kg applied to soil | Increased ryegrass biomass by 14.5% and the Cd removal rate by 15.1%. | nih.gov |
| Ipomoea aquatica | Lead (Pb) | 200 ppm spray and dissolved in solution | Produced tallest plants, longest roots, and maximum Pb accumulation; bioaccumulation factor in roots reached 35.87. | repec.org |
| Leucadendron rubrum | Copper (Cu), Zinc (Zn) | 20 ppm foliar spray | Decreased concentrations of Cu and Zn in the artificial soil made of municipal sewage sludge. | nih.gov |
These investigations collectively underscore the significant potential of this compound as a tool in bioremediation strategies. By enhancing plant growth and stress tolerance, IAA directly contributes to more effective phytoextraction and degradation of a wide range of environmental pollutants. mdpi.comkne-publishing.comresearchgate.net
Evolutionary and Comparative Aspects of Indole 3 Acetate Biology
Convergent Evolution of Indole-3-acetate Biosynthesis Across Kingdoms
This compound is not exclusive to plants; it is also synthesized by a diverse range of organisms, including bacteria, fungi, and algae. nih.govnih.govembopress.org Phylogenetic evidence strongly suggests that the pathways for IAA biosynthesis have evolved independently in these different kingdoms, a classic example of convergent evolution. nih.govnih.gov This independent evolution highlights the fundamental utility of IAA as a signaling molecule.
In land plants, the primary route for IAA synthesis from a tryptophan precursor is the indole-3-pyruvic acid (IPyA) pathway. nih.gov This two-step pathway involves the conversion of tryptophan to IPyA by the TAA family of aminotransferases, followed by the conversion of IPyA to IAA by the YUCCA (YUC) family of flavin monooxygenases. nih.govembopress.org Interestingly, recent studies have shown that the IPyA pathway is also present in green algae, suggesting an ancient origin of this pathway within the plant lineage. nih.govnih.gov
Bacteria and fungi, which diverged from the plant lineage over a billion years ago, also synthesize IAA, often as a virulence factor in pathogenic interactions or as a beneficial molecule in symbiotic relationships. nih.gov While tryptophan-dependent IAA biosynthesis is common in these microorganisms, the specific enzymatic routes often differ from those in plants. nih.govfrontiersin.org For instance, the indole-3-acetamide (B105759) (IAM) pathway is a prevalent route for IAA production in bacteria, involving the enzymes IaaM and IaaH. nih.gov Although IAM is also found in plants like Arabidopsis, the enzymes responsible for its synthesis from tryptophan in plants remain unknown, suggesting distinct evolutionary paths for this pathway in bacteria and plants. nih.gov Other tryptophan-dependent pathways, such as the tryptamine (B22526) (TAM) and indole-3-acetonitrile (B3204565) (IAN) pathways, have also been identified in both bacteria and plants, further illustrating the complex and convergent evolutionary history of IAA biosynthesis. nih.govoup.comoup.com
| Pathway | Key Intermediate(s) | Key Enzymes | Predominantly Found In |
|---|---|---|---|
| Indole-3-pyruvic acid (IPyA) Pathway | Indole-3-pyruvic acid | TAA/TAR, YUCCA | Land plants, Green algae, Bacteria nih.govembopress.orgnih.gov |
| Indole-3-acetamide (IAM) Pathway | Indole-3-acetamide | IaaM, IaaH | Bacteria, Fungi nih.govnih.govfrontiersin.org |
| Tryptamine (TAM) Pathway | Tryptamine | Tryptophan decarboxylase | Plants, Bacteria oup.commdpi.com |
| Indole-3-acetonitrile (IAN) Pathway | Indole-3-acetonitrile | Nitrilase | Plants, Bacteria nih.govoup.com |
Conservation of this compound Signaling Mechanisms Across Diverse Organisms
The core components of the nuclear auxin signaling pathway in land plants are remarkably conserved, pointing to a common evolutionary origin for auxin perception and response. oup.com This pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. oup.comfrontiersin.org
Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB F-box proteins and Aux/IAA repressors. biologists.comelifesciences.org This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. oup.combiologists.com The degradation of Aux/IAA repressors liberates ARF transcription factors, which can then bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their expression. nih.gov
The fundamental components of this signaling module—TIR1/AFB, Aux/IAA, and ARF proteins—are present even in basal land plants like mosses and liverworts, indicating that this signaling cassette was established early in the evolution of land plants. oup.combiologists.com While the core mechanism is conserved, the expansion and diversification of these gene families in flowering plants have allowed for the evolution of more complex and nuanced auxin responses. elifesciences.org For example, Arabidopsis thaliana has six TIR1/AFB proteins, 29 Aux/IAA members, and 23 ARFs, allowing for a vast number of combinatorial interactions that can fine-tune auxin signaling in different tissues and developmental contexts. elifesciences.org
Although the complete TIR1/AFB-Aux/IAA-ARF signaling system is considered a hallmark of land plants, some components have more ancient origins. pnas.org For instance, ARF-like proteins can be traced back to charophyte algae, the closest relatives of land plants. pnas.org However, the canonical TIR1/AFB receptors appear to be an innovation of land plants, suggesting that the full auxin-mediated transcriptional response machinery evolved as plants adapted to terrestrial life. pnas.org
| Protein Family | Function | Key Conserved Domains | Interaction Partners |
|---|---|---|---|
| TIR1/AFB | Auxin co-receptor, F-box protein | F-box, Leucine-Rich Repeats (LRR) | Auxin, Aux/IAA frontiersin.orgelifesciences.org |
| Aux/IAA | Transcriptional repressor | Domains I, II, III, IV | TIR1/AFB, ARF, TOPLESS (TPL) pnas.orgfrontiersin.org |
| ARF | Transcription factor | B3 DNA-binding domain, Aux/IAA-like domains III and IV (PB1) | Auxin Response Elements (AuxREs), Aux/IAA peerj.commdpi.comimrpress.com |
Phylogenetic Analysis of this compound Related Genes and Enzymes
Phylogenetic analyses of the gene families involved in IAA biosynthesis and signaling have provided deep insights into their evolutionary history and functional diversification.
TAA/TAR and YUCCA Gene Families: The TAA/TAR and YUC gene families are central to the primary IAA biosynthesis pathway in plants. frontiersin.org Phylogenetic studies show that TAA/TAR genes can be divided into distinct clades, with a significant duplication event occurring around the time of the divergence of monocots and eudicots. mdpi.comnih.gov The YUCCA gene family has also undergone significant expansion and diversification throughout the evolution of land plants. biorxiv.orgfrontiersin.org Comprehensive phylogenetic analysis of YUC proteins from various plant lineages has classified them into several distinct classes and subclasses. biorxiv.org This diversification is reflected in their varied expression patterns and likely contributes to the fine-tuned spatial and temporal control of auxin synthesis. biorxiv.orgnih.gov
TIR1/AFB Gene Family: The TIR1/AFB family of auxin receptors has been the subject of extensive phylogenetic study. These analyses reveal that the family diversified into major clades (e.g., TIR1, AFB2, AFB4) prior to the split between ferns and seed plants. oup.comnih.gov The ancestor of all land plants likely possessed a basic set of TIR1/AFB genes, which then expanded and specialized in different lineages. oup.com For instance, in Arabidopsis, the TIR1/AFB1-3 clade and the AFB4/AFB5 clade diverged hundreds of millions of years ago, leading to both overlapping and specialized functions in auxin perception. oup.com
Aux/IAA and ARF Gene Families: The Aux/IAA and ARF gene families have also expanded significantly during land plant evolution. nih.govfrontiersin.org Phylogenetic trees of ARF proteins from various species, including both monocots and dicots, typically show a division into several major classes or groups. peerj.comashs.orgcdnsciencepub.com This classification often correlates with their functional roles as transcriptional activators or repressors. peerj.com The conservation of domain structures within these phylogenetic clades suggests that the fundamental mechanisms of ARF function were established early and have been maintained throughout evolution. mdpi.comimrpress.com Similarly, the Aux/IAA family shows evidence of extensive gene duplication, leading to a large number of paralogous genes that have likely undergone sub- and neofunctionalization to contribute to the complexity of auxin signaling. nih.gov
GH3 Gene Family: The GH3 gene family encodes enzymes that conjugate IAA to amino acids, thereby regulating its activity. Phylogenetic analysis of GH3 proteins from a wide range of plant species, from mosses to angiosperms, has revealed three major clades. nih.govnih.govpreprints.org Group II GH3 proteins are primarily involved in IAA adenylation, while Group I is associated with jasmonic acid adenylation, and the function of Group III is less clear. nih.govpreprints.org The emergence and expansion of the GH3 family, particularly in seed plants, points to the increasing importance of hormonal homeostasis in more complex plant bodies. nih.govsemanticscholar.org
| Gene Family | Number of Major Phylogenetic Groups/Clades Identified | Example Organisms Studied | Key Evolutionary Insights |
|---|---|---|---|
| TAA/TAR | 2-3 mdpi.comnih.gov | Arabidopsis, Rice, Rapeseed mdpi.com | Duplication event occurred around the monocot-eudicot split. nih.gov |
| YUCCA (YUC) | 4-6 biorxiv.orgnih.govmdpi.com | Arabidopsis, Rice, Tomato, Mikania micrantha mdpi.commdpi.com | Significant expansion and diversification throughout plant evolution, leading to specialized functions. biorxiv.org |
| TIR1/AFB | 4-6 frontiersin.orgfrontiersin.orgnih.gov | Arabidopsis, Poplar, Pear, Wheat frontiersin.orgfrontiersin.orgnih.gov | Major clades diverged before the fern-seed plant split; functional redundancy and neofunctionalization are common. nih.govfrontiersin.org |
| Auxin Response Factor (ARF) | 3-7 peerj.comashs.orgnih.gov | Litchi, Jasmine, Caucasian Clover, Peach peerj.comashs.orgcdnsciencepub.comnih.gov | Conserved classes across land plants, indicating early establishment of activator and repressor functions. biorxiv.org |
| GH3 | 3 nih.govnih.govpreprints.org | Arabidopsis, Papaya, Poplar, Grape, Potato, Rice nih.govnih.govresearcher.life | Expansion in seed plants; distinct clades for conjugating different hormones (IAA, Jasmonic Acid). nih.govpreprints.org |
Current Challenges and Future Perspectives in Indole 3 Acetate Research
Elucidation of Uncharacterized Biosynthetic and Metabolic Pathways
A primary challenge in IAA research is the complete characterization of its biosynthesis and metabolic inactivation pathways. While several tryptophan-dependent biosynthetic pathways have been identified in microorganisms and plants, key enzymes and regulatory steps remain elusive for some. oup.commdpi.com In bacteria, five main tryptophan-dependent pathways are recognized: the indole-3-acetamide (B105759) (IAM), indole-3-pyruvic acid (IPyA), indole-3-acetonitrile (B3204565) (IAN), tryptamine (B22526) (TAM), and tryptophan side-chain oxidase (TSO) pathways. mdpi.commdpi.comoup.com The IPyA pathway, for instance, is considered a major route for IAA biosynthesis in many bacteria and plants, but some of its key enzymes have not been definitively identified in plants. plos.orgplos.org
Furthermore, evidence suggests the existence of tryptophan-independent biosynthesis routes, particularly in plants, but the precursors and enzymatic steps are not well understood. mdpi.com The metabolic fate of IAA is also an area of active investigation. Inactivation occurs through conjugation to amino acids and sugars or by irreversible oxidation. annualreviews.org The enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) is known to irreversibly oxidize IAA-amino acid conjugates. annualreviews.org In bacteria, degradation pathways that mineralize IAA, such as the iac gene cluster that channels IAA to catechol, have been identified, but the full extent of microbial IAA catabolism and its regulation is still being uncovered. frontiersin.orgnih.gov Attempts to create bacterial mutants completely deficient in IAA production have often been unsuccessful, indicating that multiple, redundant pathways likely exist within a single species, complicating genetic analysis. oup.com
Table 1: Major Tryptophan-Dependent Indole-3-acetate Biosynthetic Pathways
| Pathway | Key Intermediate(s) | Key Enzyme(s) | Organisms |
|---|---|---|---|
| Indole-3-acetamide (IAM) | Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase (IaaM), IAM hydrolase (IaaH) | Bacteria (e.g., Agrobacterium tumefaciens, Pseudomonas syringae) plos.org |
| Indole-3-pyruvic acid (IPyA) | Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) | Aminotransferase, Indole-3-pyruvate decarboxylase (IPDC), Aldehyde dehydrogenase | Bacteria, Plants, Fungi plos.orgplos.orgnih.gov |
| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde (IAAld) | Tryptophan decarboxylase, Amine oxidase, Aldehyde dehydrogenase | Plants, Bacteria (e.g., Bacillus cereus) mdpi.commdpi.com |
| Indole-3-acetonitrile (IAN) | Indole-3-acetonitrile (IAN), Indole-3-acetaldoxime (IAOx) | Nitrilase, enzymes for IAN formation are debated | Plants, some Bacteria oup.complos.org |
| Tryptophan side-chain oxidase (TSO) | Indole-3-acetaldehyde (IAAld) | Tryptophan side-chain oxidase, Aldehyde dehydrogenase | Bacteria (e.g., Pseudomonas fluorescens) mdpi.comfrontiersin.org |
Comprehensive Understanding of this compound Regulatory Networks and Homeostasis
The cellular concentration of free IAA is meticulously controlled through a balance of biosynthesis, transport, and inactivation to ensure proper developmental and physiological responses. annualreviews.org Understanding the complex regulatory networks that maintain this homeostasis is a significant ongoing challenge. In plants, this regulation involves a sophisticated signaling network of potentially over 50 interacting transcriptional activators and repressors, known as Auxin Response Factors (ARFs) and Aux/IAA proteins, respectively. royalsocietypublishing.org In the presence of auxin, Aux/IAA proteins are targeted for degradation, which releases ARFs to regulate the transcription of auxin-responsive genes. royalsocietypublishing.orgnih.gov
A critical feedback mechanism for maintaining IAA homeostasis involves its inactivation through conjugation. annualreviews.org The GH3 family of enzymes, which are often induced by high levels of IAA, conjugate excess IAA to amino acids, thereby reducing the pool of active hormone in a negative feedback loop. annualreviews.org In bacteria, the regulation of IAA production is also complex and not fully understood. mdpi.comwur.nl Studies in Serratia plymuthica have shown that IAA synthesis deficiency leads to global transcriptional changes, affecting various metabolic pathways, including auxin catabolism. mdpi.comwur.nl Regulatory proteins such as a TyrR orthologue, which activates the ipdc gene essential for IAA biosynthesis, have been identified. mdpi.comwur.nl Additional regulators, including PigP and quorum sensing-related genes, also play a role, indicating a multi-layered control system. mdpi.com
Advanced Computational Modeling of this compound Dynamics in Complex Biological Systems
The complexity of IAA transport, signaling, and homeostasis necessitates the use of advanced computational models to integrate experimental data and test hypotheses in silico. These models are powerful tools for understanding how auxin gradients are established and maintained to control developmental processes.
Current models of auxin dynamics often represent plant tissues as a collection of individual cells, incorporating factors like cell geometry, the polar localization of auxin transporters (like PIN and AUX/LAX proteins), and auxin biosynthesis. annualreviews.org For example, a model of the Arabidopsis thaliana root tip successfully reproduced the characteristic auxin maximum in the stem cell niche by considering the dynamics of PIN efflux carriers. More advanced models aim to include additional layers of complexity, such as the diffusion of auxin within the cell, transport between the cytoplasm and nucleus, and feedback loops where auxin concentration influences the expression of transporters and regulatory proteins like Aux/IAAs.
Modeling the signaling network itself involves simulating the interactions between auxin, its TIR1/AFB receptors, and the Aux/IAA and ARF proteins using ordinary differential equations (ODEs). These models can explore the dynamic properties of the signaling system, revealing how features like negative feedback contribute to both high sensitivity and resilience in the auxin response. A major challenge is the accurate quantification of the many parameters required for these models, such as the kinetic constants of protein interactions and transporter allocation rates. Future progress will depend on generating large-scale quantitative data to build and validate increasingly sophisticated models that can predict plant growth and development with greater accuracy.
Development of Novel High-Throughput Screening and Analytical Platforms for this compound
Historically, the quantitative analysis of IAA has been a difficult and slow process, which has limited the ability to screen large numbers of samples for genetic or chemical biology studies. A significant challenge has been to develop robust and sensitive high-throughput methods. Recently, a method was developed that allows for the analysis of up to 96 samples per day. This platform uses solid-phase extraction in a 96-well format, followed by methylation and analysis by selected ion monitoring-gas chromatography-mass spectrometry (GC-MS). This approach can also be used to quantify other related indolic compounds.
Other novel analytical platforms are also being explored to enhance the speed and sensitivity of IAA detection. High-performance liquid chromatography (HPLC) coupled with chemiluminescence (CL) detection is one such method. This technique is based on the chemiluminescent reaction of IAA with acidic potassium permanganate (B83412) and immobilized tris(2,2'-bipyridyl)ruthenium(II). Immunoaffinity extraction, which uses highly specific monoclonal antibodies, combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and selective protocol for isolating and quantifying IAA and its amino acid conjugates from very small amounts of plant tissue. The development of indole-based probes is also being investigated for use in high-throughput screening of drug binding to proteins like human serum albumin. These advanced platforms are crucial for dissecting novel pathways in auxin metabolism, transport, and response.
Table 2: Comparison of Selected Analytical Platforms for this compound
| Platform | Principle | Throughput | Key Features |
|---|---|---|---|
| SPE-GC-MS | Solid-Phase Extraction, Gas Chromatography-Mass Spectrometry | High (96-well format) | Robust, accurate, suitable for screening large sample numbers. |
| HPLC-CL | High-Performance Liquid Chromatography, Chemiluminescence Detection | Moderate | Novel detection method, good sensitivity. |
| Immunoaffinity-LC-MS/MS | Antibody-based Extraction, Liquid Chromatography-Tandem Mass Spectrometry | Low to Moderate | Highly specific and sensitive, good for analyzing conjugates from small samples. |
| Colorimetric Assays (e.g., Salkowski) | Chemical reaction producing a colored product | High | Simple, rapid for screening, but can lack specificity. |
Exploration of Emerging Inter-kingdom Signaling Roles of this compound
While IAA is best known as a plant hormone, there is mounting evidence that it functions as a critical inter-kingdom signaling molecule, mediating interactions between plants, algae, bacteria, and even their animal hosts. A major area of research is focused on understanding how microorganisms produce or degrade IAA to modulate host physiology. For example, plant-associated bacteria can produce IAA to promote plant growth (phytostimulation) or to circumvent host defense mechanisms, thereby acting as a virulence factor. frontiersin.org The bacterial pathogen Pseudomonas syringae produces IAA to suppress the host's salicylic (B10762653) acid-mediated defenses. frontiersin.org
The role of IAA extends to aquatic ecosystems, where it acts as a communication signal between algae and bacteria. For instance, some bacteria produce IAA that can influence the growth and reproduction of algae, potentially playing a role in the formation of algal blooms. In the gut microbiome, IAA is a metabolite of tryptophan produced by intestinal bacteria. This microbial-derived IAA can interact with host receptors, such as the aryl hydrocarbon receptor (AhR), to influence immune function, inflammation, and metabolic homeostasis. The realization that indole (B1671886) is an interkingdom signaling molecule has opened up new avenues to investigate its impact on a wide range of organisms, from bacteria to mammals.
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology
To unravel the complexity of IAA's roles, researchers are increasingly turning to systems biology approaches that integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This holistic approach allows for the investigation of genes, proteins, and metabolic networks as interconnected components of a larger system.
For example, combining metabolomics and metagenomics has been used to study alterations in the tryptophan metabolism pathway in human diseases. One study identified an increase in IAA in the colonic tissue of patients with axial spondyloarthritis and linked this to an increased abundance of microbial genes for indolepyruvate decarboxylase, a key enzyme in IAA synthesis. Similarly, transcriptomic profiling of bacteria like Bradyrhizobium japonicum after exposure to IAA revealed differential expression of about 15% of its genome, including the induction of general stress response genes. plos.org In plants, genome-wide expression studies are used to understand how the accumulation of IAA precursors like indole-3-acetamide affects transcriptional networks related to growth and development. The integration of these diverse datasets is essential for building comprehensive models of IAA biology and for identifying novel biomarkers and therapeutic targets related to IAA metabolism and signaling.
常见问题
Q. What methodological approaches are recommended for quantifying indole-3-acetate in biological samples?
this compound (IAA) is commonly quantified using liquid chromatography-mass spectrometry (LC-MS) due to its sensitivity and specificity. For serum or plasma, standardized protocols such as the LOINC 75067-9 code provide a framework for molar concentration measurements . In plant studies, LC-MS coupled with metabolomic workflows (e.g., extraction in 80% methanol, C18 column separation) is employed to analyze IAA degradation products and their roles in host-pathogen interactions . Researchers should validate assays using internal standards (e.g., deuterated IAA) to account for matrix effects.
Q. How can researchers standardize this compound measurements across different study populations?
Consistency requires adherence to pre-analytical protocols (e.g., sample collection timing, storage at -80°C) and reporting molar concentrations (e.g., nmol/L) rather than arbitrary units. The Cochrane Handbook emphasizes systematic reviews of existing methodologies to identify biases, such as batch effects in LC-MS runs or inter-laboratory variability . For example, studies linking IAA to autistic traits in twins used adjusted p-values and stratified analyses to control for confounding variables like diet and gut microbiota composition .
Advanced Research Questions
Q. What mechanisms explain the contradictory associations of this compound with inflammatory biomarkers?
IAA exhibits dual roles: it suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-12) in alveolar macrophages via aryl hydrocarbon receptor (AhR) signaling but correlates with accelerated cardiovascular disease progression in HIV+ patients (e.g., carotid intima-media thickness) . These contradictions may arise from tissue-specific AhR activation thresholds or microbial dysbiosis altering IAA bioavailability. Researchers should use multivariable models to adjust for covariates like age, renal function, and microbiota diversity.
Q. How does gut microbiota metabolism influence systemic this compound levels?
Gut microbes (e.g., Clostridium spp.) convert dietary tryptophan into IAA via pathways like tryptophan biosynthesis and indole-3-acetamide intermediates . Metagenomic and metabolomic integration reveals that reduced fecal tryptophan correlates with elevated serum IAA, suggesting microbial translocation or host-microbe co-metabolism . Experimental models (e.g., germ-free mice colonized with human microbiota) can isolate microbial contributions to IAA dynamics.
Q. What experimental designs are optimal for studying this compound’s role in plant-pathogen resistance?
In wheat stem sawfly studies, IAA degradation pathways are analyzed using targeted metabolomics (e.g., phenylpropanoid and lignin biosynthesis markers) alongside transcriptomic profiling . Controlled hydroponic systems allow manipulation of IAA precursors (e.g., tryptophan analogs) to assess plant defense responses. Researchers must account for species-specific differences; for example, oat IAA degradation differs mechanistically from wheat due to lignin composition .
Methodological Considerations
Q. How can researchers address variability in this compound biomarker studies?
- Data Harmonization : Use standardized units (e.g., nmol/L) and report LOINC codes for clinical samples .
- Confounder Adjustment : In twin studies, within-pair analyses control for genetic and environmental factors .
- Multi-Omics Integration : Combine metabolomics with proteomics (e.g., fecal metaproteomics) to link IAA levels to microbial enzyme activity .
Q. What analytical pitfalls are common in this compound research?
- Matrix Effects : Plasma proteins can interfere with LC-MS ionization; mitigate via solid-phase extraction .
- Microbial Contamination : Sterile collection protocols are critical, as oral/pharyngeal microbiota can artifactually elevate IAA in bronchial samples .
- Batch Correction : Include quality control samples in each LC-MS run to normalize technical variability .
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